1,3-Dibromo-2-fluorobenzene
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3-dibromo-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPYYGWYUFOWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555435 | |
| Record name | 1,3-Dibromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-54-7 | |
| Record name | 1,3-Dibromo-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-2-fluorobenzene for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of halogenated aromatic building blocks is paramount for the construction of complex molecular architectures. Among these, 1,3-Dibromo-2-fluorobenzene has emerged as a versatile and highly valuable intermediate. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Profile
This compound, with the CAS number 1435-54-7, is a di-brominated fluorinated aromatic compound.[1][2] The unique arrangement of its substituents—a fluorine atom flanked by two bromine atoms in a 1,2,3-substitution pattern—imparts a distinct reactivity profile that is of significant interest in organic synthesis.
Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| CAS Number | 1435-54-7 | [1][2] |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.89 g/mol | [1][2] |
| Appearance | White to yellow to brown solid or liquid | [3] |
| Boiling Point | 214.2 ± 20.0 °C at 760 mmHg | [4] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | |
| LogP | 3.3507 | [2] |
| Flash Point | 83.3 ± 21.8 °C | [4] |
Spectroscopic Data
The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Representative spectral data are available through various chemical databases.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show a complex splitting pattern for the three aromatic protons, influenced by both bromine and fluorine coupling.
-
¹³C NMR spectroscopy will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen substituents.
-
¹⁹F NMR spectroscopy provides a characteristic signal for the single fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.
Synthesis of this compound
The preparation of this compound is most commonly achieved from 2,6-dibromoaniline via a Sandmeyer-type reaction.[6] This transformation involves the diazotization of the aniline followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 2,6-Dibromoaniline
The following protocol is a representative procedure for the synthesis of this compound.[6]
Step 1: Diazotization
-
In a suitable reaction vessel, a mixture of 2,6-dibromoaniline (e.g., 5.0 g, 20 mmol) and concentrated hydrochloric acid (e.g., 12 N, 10 mL) is cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂, e.g., 2.1 g, 30 mmol) in water is added slowly to the stirred suspension, maintaining the temperature between 0-10 °C.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Formation and Isolation of the Tetrafluoroborate Salt
-
An aqueous solution of ammonium tetrafluoroborate (NH₄BF₄, e.g., 4.2 g, 40 mmol) is added dropwise to the diazonium salt solution, still maintaining the temperature between 0-10 °C.
-
Stirring is continued for an additional hour, during which time the diazonium tetrafluoroborate salt precipitates.
-
The precipitate is collected by filtration and dried thoroughly.
Step 3: Thermal Decomposition
-
The dried diazonium tetrafluoroborate salt is carefully heated to 220 °C.
-
This temperature is maintained for approximately 2 hours to effect thermal decomposition (the Schiemann reaction).
-
After cooling to room temperature, the crude product is dissolved in a suitable organic solvent such as ethyl acetate.
Step 4: Work-up and Purification
-
The organic solution is washed with an aqueous base (e.g., 2N NaOH) to remove any acidic byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from its two bromine atoms, which can participate in a variety of cross-coupling reactions. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, is generally stable under these conditions and serves to modulate the electronic properties of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[7][8][9] These reactions are fundamental in modern drug discovery for the formation of C-C and C-heteroatom bonds.
Caption: Versatility of this compound in cross-coupling.
Regioselectivity in Cross-Coupling Reactions
A key consideration when using this compound is the regioselectivity of the cross-coupling reaction. The two bromine atoms are chemically non-equivalent, and their relative reactivity can be influenced by steric and electronic factors. Generally, in palladium-catalyzed reactions, the oxidative addition step is sensitive to the electronic nature of the C-Br bond.[10] The electron-withdrawing fluorine atom will have a more pronounced effect on the ortho C-Br bond compared to the meta C-Br bond, potentially leading to differential reactivity. However, steric hindrance from the adjacent fluorine atom might also play a role. The choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor the substitution at one position over the other, allowing for sequential functionalization.[11]
Applications in Pharmaceutical and Materials Science
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired coupled product.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its unique substitution pattern allows for selective functionalization through a variety of cross-coupling reactions, enabling the construction of complex and novel molecular architectures. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in research and development.
References
- 1. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1435-54-7 [sigmaaldrich.com]
- 4. This compound | CAS#:1435-54-7 | Chemsrc [chemsrc.com]
- 5. This compound(1435-54-7) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | 1435-54-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3-Dibromo-2-fluorobenzene: A Key Building Block for Advanced Synthesis
This guide provides a comprehensive technical overview of 1,3-Dibromo-2-fluorobenzene, a pivotal building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core characteristics, reactivity, applications, and handling protocols, grounding all information in established scientific principles and authoritative data.
Core Identification and Molecular Architecture
This compound is a halogenated aromatic compound whose utility is defined by the specific arrangement of its substituents. The strategic placement of two bromine atoms and one fluorine atom on the benzene ring creates a molecule with distinct electronic properties and multiple reactive sites, making it a highly valuable intermediate for constructing complex molecular frameworks.[1][2]
Key Identifiers:
The molecular architecture is the foundation of this compound's synthetic potential. The fluorine atom at position 2 exerts a strong inductive electron-withdrawing effect, while the bromine atoms at positions 1 and 3 serve as versatile synthetic handles, primarily for cross-coupling reactions. The asymmetry of the substitution (one bromine is ortho to the fluorine, the other is meta) is particularly significant, as it can be exploited for regioselective functionalization.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
Understanding the physical properties of a reagent is critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 253.89 g/mol | [3][4] |
| Physical Form | White to yellow to brown solid or liquid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| LogP | 3.35 | [3] |
| InChI Key | GPPYYGWYUFOWSR-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C(=C1)Br)F)Br | [4] |
While comprehensive, publicly available spectra for this specific isomer are limited, data for similar compounds like 1,3-Dibromo-5-fluorobenzene are available and can provide comparative insights into expected spectroscopic behavior, particularly in ¹³C NMR where the carbon-fluorine coupling constants are characteristic.[7]
Reactivity and Synthetic Utility
The primary value of this compound lies in its capacity to participate in sequential, regioselective cross-coupling reactions. This allows for the controlled and predictable introduction of different substituents onto the aromatic core, a cornerstone of modern drug discovery and materials science.[2][8]
Causality of Reactivity:
-
Orthogonal Reactive Sites: The two bromine atoms serve as functional handles for metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][8][9]
-
Differential Reactivity: The C-Br bond ortho to the electron-withdrawing fluorine atom is electronically and sterically different from the C-Br bond meta to it. This difference can be exploited under carefully controlled reaction conditions (e.g., choice of catalyst, ligand, and temperature) to achieve selective reaction at one site over the other. This stepwise functionalization is a key advantage, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds from a single starting material.
-
Influence of Fluorine: The fluorine atom not only modulates the reactivity of the C-Br bonds but is often a desired feature in the final product. In pharmaceutical applications, fluorine substitution can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties.[10]
Representative Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes a general methodology for the selective mono-arylation of this compound, a common first step in a sequential synthesis.
Objective: To selectively substitute one bromine atom on the this compound core with an aryl group using a palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME/water mixture)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel, add the arylboronic acid, the base, and the palladium catalyst.
-
Purging: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by this compound (1.0 equivalent).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction time can vary from 2 to 24 hours.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired mono-arylated product.
Self-Validating System: The success of the protocol is validated by analyzing the purified product. ¹H and ¹³C NMR spectroscopy will confirm the incorporation of the new aryl group and the retention of the second bromine atom. Mass spectrometry will confirm the expected molecular weight of the product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Materials Science
Halogenated intermediates are foundational to multiple scientific fields. The specific structure of this compound makes it a valuable precursor for:
-
Pharmaceuticals: It serves as a scaffold for building novel drug candidates. Its ability to undergo sequential, directed functionalization is critical for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety of potential drugs.[9][10] The resulting complex molecules are often investigated as kinase inhibitors, antiviral agents, or anti-cancer therapeutics.[9][10]
-
Agrochemicals: The compound is used in the synthesis of advanced pesticides and herbicides, where the specific substitution pattern can lead to enhanced biological activity and selectivity.[2]
-
Materials Science: It can be incorporated into the synthesis of specialty polymers and organic electronic materials, where the halogen atoms can bestow properties like thermal stability and influence semiconductor characteristics.[2][8]
Safety and Handling Protocols
As with all halogenated aromatic compounds, this compound must be handled with appropriate care.
Hazard Identification:
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
Mandatory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified laboratory fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[11]
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12][13]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for hazardous waste disposal. Ensure adequate ventilation and prevent the material from entering drains.[11]
-
First Aid:
References
- 1. CAS 1435-54-7: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 1435-54-7|this compound|BLD Pharm [bldpharm.com]
- 7. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Foreword: The Structural Elucidation of a Key Synthetic Building Block
An In-Depth Spectroscopic Guide to 1,3-Dibromo-2-fluorobenzene for Advanced Research
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the utility of halogenated aromatic compounds is well-established. These molecules serve as versatile scaffolds and key intermediates, allowing for the strategic introduction of functional groups through cross-coupling reactions and other transformations. This compound (CAS No. 1435-54-7) is one such compound. Its unique substitution pattern—featuring two bromine atoms ortho and para to a fluorine atom—presents a rich platform for regioselective chemistry.
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's structural identity. Moving beyond a simple recitation of data, this document delves into the why behind the spectral features, grounding the interpretation in the fundamental principles of spectroscopy and the specific electronic environment of the molecule. The goal is to equip the practicing scientist with the knowledge to confidently identify this compound and predict its behavior in complex chemical systems.
Molecular Identity and Physicochemical Properties
-
Chemical Name: this compound
-
Structure:
(Image Source: PubChem CID 14071460)
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of its substitution pattern through the analysis of chemical shifts and spin-spin coupling.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the disposition of the three aromatic protons. The fluorine atom significantly influences the spectrum through ¹H-¹⁹F coupling, which extends over multiple bonds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | ~7.55 | ddd | ³J_HH ≈ 8.0, ⁴J_HF ≈ 6.0, ⁴J_HH ≈ 1.5 | 1H |
| H-4 | ~7.30 | ddd | ³J_HH ≈ 8.0, ³J_HF ≈ 9.0, ⁴J_HH ≈ 1.5 | 1H |
| H-5 | ~7.05 | t | ³J_HH ≈ 8.0 | 1H |
Interpretation and Field Insights:
-
Chemical Shift Causality: The protons are found in the typical aromatic region (7.0-8.0 ppm). H-6 is expected to be the most downfield proton due to the deshielding effects of the adjacent bromine atom and its ortho relationship to the second bromine. H-4 is influenced by the ortho fluorine and para bromine. H-5, situated between two protons, is expected to be the most upfield.
-
Splitting Patterns (The Key to Assignment): The complexity of the multiplets is diagnostically crucial.
-
H-5: Appears as a triplet due to coupling with its two vicinal neighbors, H-4 and H-6 (³J_HH ≈ 8.0 Hz).
-
H-4 & H-6: These protons are coupled to each other (meta coupling, ⁴J_HH ≈ 1.5 Hz), to H-5 (ortho coupling, ³J_HH ≈ 8.0 Hz), and, critically, to the fluorine atom. The ortho H-F coupling (³J_HF) for H-4 is typically larger (~9.0 Hz) than the meta H-F coupling (⁴J_HF) for H-6 (~6.0 Hz). This difference in coupling constants is key to definitively assigning these two signals. The result is a complex multiplet often described as a doublet of doublet of doublets (ddd).
-
Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is characterized by six distinct signals for the aromatic carbons, with four of them showing splitting due to C-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J_CF, Hz) |
|---|---|---|---|
| C-2 (C-F) | ~160 | d | ~250 |
| C-4 | ~135 | d | ~4 |
| C-6 | ~130 | d | ~4 |
| C-5 | ~128 | s | - |
| C-1 (C-Br) | ~118 | d | ~20 |
| C-3 (C-Br) | ~115 | d | ~20 |
Interpretation and Field Insights:
-
C-F Direct Coupling (¹J_CF): The most prominent feature is the signal for C-2, the carbon directly bonded to fluorine. It appears far downfield (~160 ppm) and is split into a large doublet with a coupling constant (¹J_CF) of approximately 250 Hz. This is an unmistakable diagnostic peak.
-
Multi-bond C-F Coupling: The influence of fluorine extends to carbons two and three bonds away. C-1 and C-3 (ortho to F) are split into doublets with a ²J_CF of around 20 Hz. C-4 and C-6 (meta to F) also show smaller doublet splitting (³J_CF ≈ 4 Hz).
-
Unaffected Carbon: C-5 is the only carbon that is para to the fluorine and does not exhibit significant C-F coupling, thus appearing as a sharp singlet in a proton-decoupled spectrum.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5] It provides a clean window for observing the fluorine environment.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
|---|
| F-2 | ~ -110 to -120 | ddd |
Interpretation and Field Insights:
-
Chemical Shift: The chemical shift for fluorine on an aromatic ring typically falls within a well-defined range.[6][7][8] For this compound, the signal is expected between -110 and -120 ppm relative to CFCl₃. The exact position is sensitive to solvent and electronic effects from the bromine atoms.
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, the fluorine signal will be split by the neighboring protons. It is expected to appear as a doublet of doublet of doublets (ddd) due to coupling to H-4 (³J_HF ≈ 9.0 Hz), H-6 (⁴J_HF ≈ 6.0 Hz), and potentially a very small long-range coupling to H-5.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of the molecule, providing a functional group "fingerprint."
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 1580-1550 | Aromatic C=C Stretch | Strong |
| 1450-1420 | Aromatic C=C Stretch | Strong |
| 1280-1240 | C-F Stretch | Strong |
| 1100-1000 | Aromatic C-H In-plane Bending | Medium |
| 850-750 | Aromatic C-H Out-of-plane Bending | Strong |
| 700-500 | C-Br Stretch | Strong |
Interpretation and Field Insights:
-
Aromatic Core: The absorptions between 3100-3000 cm⁻¹ and 1580-1420 cm⁻¹ are characteristic of the benzene ring C-H and C=C stretching vibrations, respectively.
-
Halogen Signatures: The most diagnostic peaks are those corresponding to the carbon-halogen bonds. The C-F stretch is a very strong and sharp absorption typically found in the 1280-1240 cm⁻¹ region. The C-Br stretches appear at lower wavenumbers, generally between 700 and 500 cm⁻¹, due to the heavier mass of the bromine atom.
-
Substitution Pattern: The pattern of strong bands in the 850-750 cm⁻¹ region, arising from C-H out-of-plane bending, is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted pattern, characteristic absorptions are expected in this region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the stability of the molecule and its fragments.
Table 5: Key Mass Spectrometry Data (EI)
| m/z (mass-to-charge) | Proposed Ion | Relative Intensity |
|---|---|---|
| 252, 254, 256 | [C₆H₃⁷⁹Br₂F]⁺, [C₆H₃⁷⁹Br⁸¹BrF]⁺, [C₆H₃⁸¹Br₂F]⁺ | High (M⁺ Cluster) |
| 173, 175 | [M - Br]⁺ | Moderate |
| 94 | [M - 2Br]⁺ | High |
| 75 | [C₆H₃]⁺ | Moderate |
Interpretation and Field Insights:
-
Molecular Ion (M⁺) Cluster: The most telling feature is the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion appears as a characteristic triplet of peaks at m/z 252, 254, and 256. The relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.
-
Fragmentation Pathway: The primary fragmentation pathway involves the sequential loss of the halogen atoms.
-
Loss of Bromine: The initial fragmentation is the loss of a bromine radical to form the [M - Br]⁺ ion, which will appear as a doublet at m/z 173 and 175 (due to the remaining bromine atom).
-
Loss of Second Bromine: Subsequent loss of the second bromine radical leads to the peak at m/z 94, corresponding to the fluorophenyl cation [C₆H₃F]⁺. This is often a very stable and thus intense peak.
-
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1435-54-7 [chemicalbook.com]
- 3. This compound | CAS#:1435-54-7 | Chemsrc [chemsrc.com]
- 4. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential health and safety precautions for handling 1,3-Dibromo-2-fluorobenzene (CAS No. 1435-54-7). As a Senior Application Scientist, the following information is synthesized from established safety protocols and material safety data sheets to ensure the well-being of laboratory personnel and the integrity of research. This document is intended to supplement, not replace, institution-specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.
Understanding the Compound: Identification and Properties
This compound is a halogenated aromatic compound integral to various organic synthesis pathways, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is largely influenced by the presence of two bromine atoms and a fluorine atom on the benzene ring.[1] Understanding its physical and chemical properties is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Molecular Weight | 253.89 g/mol | [2][3] |
| CAS Number | 1435-54-7 | [1][2] |
| Appearance | White to yellow to brown solid or liquid | |
| Boiling Point | 214.2 ± 20.0 °C at 760 mmHg | [4] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Vapor Pressure | No data available | |
| Melting Point | No data available |
Hazard Assessment and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential risks.
-
GHS Pictogram:
-
GHS07: Exclamation Mark
-
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The causality behind these classifications lies in the nature of halogenated aromatic compounds. Upon absorption or contact, they can interfere with biological processes, leading to irritation and toxicity. The lipophilic character of the molecule facilitates absorption through the skin, while its potential volatility can lead to respiratory tract irritation.
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.
References
An In-depth Technical Guide to the Reactivity Profile of 1,3-Dibromo-2-fluorobenzene's C-Br versus C-F Bonds
This guide provides a comprehensive analysis of the differential reactivity of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 1,3-Dibromo-2-fluorobenzene. For researchers, scientists, and professionals in drug development, understanding the chemoselectivity of this versatile building block is paramount for designing efficient and predictable synthetic routes. This document will delve into the fundamental principles governing this reactivity, supported by mechanistic insights, detailed experimental protocols, and authoritative references.
Foundational Principles: Understanding the Dichotomy of C-Br and C-F Bond Reactivity
The synthetic utility of this compound lies in the distinct reactivity profiles of its halogen substituents. The C-Br bonds are generally more susceptible to cleavage in a variety of transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. In contrast, the C-F bond is significantly stronger and less prone to oxidative addition, rendering it more stable under many reaction conditions. This difference in reactivity is rooted in fundamental electronic and thermodynamic properties.
Bond Dissociation Energies: A Quantitative Perspective
The inherent strength of a chemical bond is a primary determinant of its reactivity. The bond dissociation energies (BDEs) for aryl halides follow a clear trend, with the C-F bond being the strongest and the C-I bond being the weakest.[1][2][3][4] This trend directly correlates with the overlap between the carbon and halogen p-orbitals and the electronegativity of the halogen.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~339 |
| C-Br | ~276 |
| C-I | ~272 |
| Table 1: Approximate bond dissociation energies for aryl C-X bonds.[2][5] |
The significantly higher BDE of the C-F bond (~485 kJ/mol) compared to the C-Br bond (~276 kJ/mol) explains why the C-Br bonds in this compound are preferentially cleaved in many reactions.[2][5] Breaking the robust C-F bond requires substantially more energy, making it a less favorable process under typical reaction conditions.
The Ortho-Fluoro Effect: A Dual Influence
The fluorine atom at the 2-position exerts a significant electronic influence on the adjacent C-Br bonds. This "ortho-fluoro effect" is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network.[6] This effect is most pronounced at the ortho position, making the ipso-carbons of the adjacent bromine atoms more electrophilic.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic pi-system.[6][7] However, for fluorine, this effect is generally weaker than its inductive effect.
This interplay of electronic effects modulates the reactivity of the C-Br bonds and can influence the regioselectivity of certain reactions. For instance, in nucleophilic aromatic substitution (SNA), the strong inductive withdrawal by fluorine can activate the ring towards nucleophilic attack.[8][9]
Chemoselective Transformations of this compound
The differential reactivity of the C-Br and C-F bonds allows for a range of selective transformations, making this compound a valuable scaffold in multistep syntheses.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations, with the C-Br bonds being the primary reactive sites. The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, a step that is highly dependent on the C-X bond strength.
Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[10] In the case of this compound, selective coupling at one or both bromine positions can be achieved by controlling the stoichiometry of the boronic acid coupling partner.[11][12][13]
Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The lower reactivity of the C-F bond ensures that it remains intact during the Suzuki coupling, allowing for its potential use in subsequent transformations.[14]
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[15][16][17] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br positions of this compound.[18][19]
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox, pre-mix the palladium source (e.g., Pd(OAc)2) and the phosphine ligand (e.g., XPhos) in an appropriate solvent.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), and the palladium catalyst system (1-3 mol%).
-
Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the reaction mixture under an inert atmosphere to 80-110 °C until the starting material is consumed.
-
Workup and Purification: Cool the reaction, quench with saturated aqueous NH4Cl, and extract with an organic solvent. The subsequent purification steps are similar to those for the Suzuki coupling.
The Sonogashira coupling enables the formation of C-C triple bonds by reacting an aryl halide with a terminal alkyne.[20] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[21][22] The C-Br bonds of this compound are the preferred sites for this transformation.[23]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the terminal alkyne (1.1 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%) in a suitable solvent such as THF or DMF.
-
Base Addition: Add an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent in some cases.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Workup and Purification: After completion, filter the reaction mixture to remove the amine hydrohalide salt. Concentrate the filtrate and purify the residue by column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a rapid and efficient method for the preparation of organometallic reagents.[24][25] The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F.[24] Consequently, treating this compound with an organolithium reagent, such as n-butyllithium, results in selective bromine-lithium exchange.[26][27]
Logical Flow of Metal-Halogen Exchange and Subsequent Quenching:
Caption: Step-wise process of metal-halogen exchange and electrophilic trapping.
Experimental Protocol: Bromine-Lithium Exchange and Quenching
-
Reaction Setup: Dissolve this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under argon.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the low temperature.
-
Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, DMF for formylation) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, wash, dry, and purify as previously described.
This methodology provides a reliable route to selectively functionalize one of the bromine positions while preserving the C-F bond and the other C-Br bond for further synthetic manipulations.
Nucleophilic Aromatic Substitution (SNAr)
While less common for non-activated aryl halides, nucleophilic aromatic substitution can occur under forcing conditions.[28][29] In the context of this compound, the C-F bond is generally the most likely site for SNAr, especially if there are strong electron-withdrawing groups present on the ring to stabilize the Meisenheimer intermediate.[8][30] However, the reactivity of the C-F bond in SNAr reactions is significantly enhanced by the presence of ortho or para electron-withdrawing groups.[9] In the absence of such activating groups, the C-F bond in this compound is relatively unreactive towards nucleophilic substitution under standard conditions.
It is important to note that under extremely basic conditions, an elimination-addition (benzyne) mechanism may operate, which can lead to a mixture of products.[28]
Summary of Reactivity and Selectivity
| Reaction Type | Primary Reactive Site | Rationale |
| Palladium-Catalyzed Cross-Coupling | C-Br | Lower bond dissociation energy of C-Br facilitates oxidative addition to Pd(0).[31] |
| Metal-Halogen Exchange | C-Br | Faster kinetic rate of Br-Li exchange compared to F-Li exchange.[24] |
| Nucleophilic Aromatic Substitution | C-F (under specific conditions) | The high electronegativity of fluorine makes the ipso-carbon more electrophilic, but strong activation is usually required.[8][9] |
| Table 2: Summary of the chemoselective reactivity of this compound. |
Conclusion
The reactivity profile of this compound is a clear demonstration of how fundamental principles of bond strength and electronics dictate the outcome of chemical reactions. The pronounced difference in the reactivity of the C-Br and C-F bonds allows for the selective functionalization of this molecule, making it a highly valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. A thorough understanding of these principles is essential for any scientist seeking to exploit the full synthetic potential of this and related polyhalogenated aromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. Common Bond Energies (D [wiredchemist.com]
- 5. Solved B. The bond dissociation energies for C-F, C-Cl, and | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thalesnano.com [thalesnano.com]
- 23. researchgate.net [researchgate.net]
- 24. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 25. ias.ac.in [ias.ac.in]
- 26. researchgate.net [researchgate.net]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
- 28. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 29. youtube.com [youtube.com]
- 30. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1,3-Dibromo-2-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Fluorine Advantage in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique electronic characteristics of fluorine—its high electronegativity, ability to form strong carbon-fluorine bonds, and its role as a bioisostere for hydrogen—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the vast arsenal of fluorinated building blocks, 1,3-Dibromo-2-fluorobenzene has emerged as a particularly versatile and strategic scaffold for the synthesis of complex, biologically active molecules.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its unique reactivity, showcase its utility in the synthesis of advanced intermediates and potential therapeutic agents, and provide detailed, field-proven protocols for its key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
The 2-Fluoro-1,3-dibromophenyl Scaffold: A Nexus of Reactivity and Stability
The specific arrangement of substituents in this compound—a fluorine atom flanked by two bromine atoms—is not coincidental; it is a masterful design that offers medicinal chemists a unique combination of synthetic handles and inherent stability. The fluorine atom at the C2 position exerts a strong inductive effect, influencing the reactivity of the adjacent C-Br bonds. This electronic modulation is critical for achieving regioselectivity in subsequent reactions.
Furthermore, the two bromine atoms provide orthogonal opportunities for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.[3][4] This dual reactivity allows for the sequential and controlled introduction of different molecular fragments, enabling the construction of intricate three-dimensional structures essential for precise interaction with biological targets.
Key Synthetic Transformations and Methodologies
This compound is a robust substrate for a variety of powerful synthetic reactions. Its utility is most pronounced in the realms of metal-halogen exchange and palladium-catalyzed cross-coupling reactions.
Regioselective Metal-Halogen Exchange
One of the most powerful applications of this scaffold is the ability to achieve selective monolithiation. The fluorine atom's influence, combined with carefully controlled reaction conditions, allows for the preferential exchange of one bromine atom over the other. This generates a nucleophilic aryl species poised for reaction with a wide range of electrophiles.
Experimental Protocol: Regioselective Lithiation and Electrophilic Quench
This protocol is adapted from methodologies described in patent literature for the synthesis of complex intermediates.
-
Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Step 2: Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Step 3: Lithiation: Add n-butyllithium (1.2 equiv., 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Step 4: Aging: Stir the resulting mixture at -78 °C for 30-60 minutes. At this stage, the lithium-halogen exchange has occurred, preferentially forming 2-bromo-6-fluorophenyllithium.
-
Step 5: Electrophilic Quench: Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or boronic ester) (1.0 equiv.) in anhydrous THF.
-
Step 6: Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Step 7: Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Causality Behind Experimental Choices: The extremely low temperature (-78 °C) is critical to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate. The use of anhydrous THF is mandatory to avoid quenching the organolithium species with water. The regioselectivity is directed by the electronic environment and the specific conditions of the lithium-halogen exchange.
Diagram: Regioselective Lithiation Workflow
A workflow for the regioselective functionalization of this compound.
Buchwald-Hartwig Amination
The construction of carbon-nitrogen bonds is fundamental to medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. This compound serves as an excellent substrate for such transformations, enabling the introduction of nitrogen-containing heterocycles or substituted amines.
Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling
This protocol is based on procedures outlined in patent filings for the synthesis of covalent Akt1 modifiers.[5]
-
Step 1: Reagent Assembly: In a reaction vial, combine the amine nucleophile (1.0 equiv.), this compound (1.0 equiv.), and sodium tert-butoxide (3.0 equiv.).
-
Step 2: Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equiv.) and BINAP (0.2 equiv.) to the vial.
-
Step 3: Solvent and Degassing: Add anhydrous toluene as the solvent. Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Step 4: Heating: Place the sealed vial in a preheated oil bath or heating block at 120 °C.
-
Step 5: Reaction Monitoring and Work-up: Stir the reaction overnight. Monitor for completion by LC-MS. Upon completion, cool the mixture to room temperature.
-
Step 6: Purification: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography to yield the desired amino-substituted product.
Causality Behind Experimental Choices: The choice of a bulky phosphine ligand like BINAP is crucial for promoting the reductive elimination step in the catalytic cycle and preventing β-hydride elimination. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium(0) complex.
Case Studies: Applications in Drug Discovery Programs
The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. This compound has been instrumental in the development of several classes of potential therapeutics.
Case Study 1: Synthesis of Heterocyclic GLP-1 Agonists
In the quest for new treatments for type 2 diabetes, Glucagon-like peptide-1 (GLP-1) receptor agonists are a major focus. Patent literature describes the use of this compound as a key starting material for complex heterocyclic scaffolds intended as GLP-1 agonists.[6] The synthesis involves an initial nucleophilic aromatic substitution (SₙAr) followed by further functionalization of the remaining bromine atom.
Table 1: Synthetic Utility in GLP-1 Agonist Precursor Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions | Product Moiety | Reference |
| SₙAr | This compound | A substituted phenol | K₂CO₃, DMF | Aryl ether | --INVALID-LINK--[6] |
| Suzuki Coupling | Resulting Aryl Bromide | A heterocyclic boronic acid | Pd catalyst, base | Biaryl heterocycle | --INVALID-LINK--[6] |
Diagram: Synthetic Pathway to a Biaryl Heterocycle Core
General pathway for synthesizing complex biaryl cores from this compound.
Case Study 2: Precursors for Sulfonamide-Based Therapeutics
Patent literature also discloses the use of this compound in the synthesis of precursors for sulfonamide-containing compounds.[7] These scaffolds are common in a wide range of therapeutic areas, including oncology and anti-infectives. The synthesis leverages the reactivity of the aryl bromide in a thioether formation reaction.
Impact on Pharmacological and Physicochemical Properties
The incorporation of the 2-fluoro-dibromophenyl moiety into a lead compound can strategically enhance its drug-like properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block oxidative pathways, thereby increasing the compound's half-life and bioavailability.[1]
-
Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is also highly lipophilic. This unique combination can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[2]
-
Binding Affinity: The fluorine atom can alter the electronic distribution (pKa) of nearby functional groups, which can lead to stronger binding interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein. This can translate directly to improved potency.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design in medicinal chemistry. Its unique substitution pattern provides a gateway to regioselective functionalization, enabling the efficient construction of complex and novel chemical matter. The inherent properties of the fluorine atom allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, addressing key challenges in drug development such as metabolic instability and poor bioavailability. As the demand for more sophisticated and targeted therapeutics continues to grow, the applications for versatile and powerful building blocks like this compound are set to expand, solidifying its role as a cornerstone of modern pharmaceutical synthesis.
References
- 1. This compound | CAS#:1435-54-7 | Chemsrc [chemsrc.com]
- 2. 1,3-Diethyl-2-fluorobenzene|High-Purity Research Chemical [benchchem.com]
- 3. CAS 1435-54-7: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy 4,5-Dibromo-2-fluorobenzenethiol | 1208075-36-8 [smolecule.com]
- 5. WO2023168291A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]
- 6. WO2021219019A1 - Heterocyclic glp-1 agonists - Google Patents [patents.google.com]
- 7. WO2023046198A1 - 磺èºé ®ç±»ååç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,3-Dibromo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability and decomposition profile of 1,3-Dibromo-2-fluorobenzene. In the absence of extensive publicly available thermal analysis data for this specific compound, this document serves as a predictive and methodological framework. It is designed to empower researchers to assess its thermal properties accurately and safely by leveraging established principles of physical organic chemistry and data from analogous halogenated aromatic compounds.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a versatile synthetic intermediate, finding application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its utility stems from the strategic placement of two bromine atoms and a fluorine atom on the benzene ring, which allows for regioselective functionalization through various cross-coupling reactions.[1] The fluorine substituent can significantly influence the electronic properties and metabolic stability of the final products.[1]
Given its role in multi-step syntheses that may involve elevated temperatures, a thorough understanding of its thermal stability is paramount for process safety, optimization, and ensuring the purity of downstream products. This guide will detail the theoretical underpinnings of its stability and provide practical, field-proven methodologies for its empirical determination.
Theoretical Assessment of Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The initiation of thermal decomposition typically involves the homolytic cleavage of the weakest bond in the molecule. In the case of this compound, we must consider the relative bond dissociation energies (BDEs) of the C-Br, C-F, C-C, and C-H bonds within the aromatic system.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aromatic C-Br | ~276 |
| Aromatic C-F | ~485 |
| Aromatic C-H | ~439 |
| Aromatic C-C | ~607 |
Table 1: A comparative summary of average bond dissociation energies for bonds present in this compound. The C-Br bond is demonstrably the weakest link.[3][4][5][6]
As indicated in Table 1, the Carbon-Bromine bond is the most labile in the structure.[3][4][5][6] Therefore, the primary thermal decomposition pathway is expected to initiate with the homolytic cleavage of a C-Br bond to form a 2-fluoro-3-bromophenyl radical and a bromine radical.
The presence of the electronegative fluorine atom ortho to a bromine atom may have a modest stabilizing effect on the adjacent C-Br bond through inductive effects, but this is unlikely to alter the fundamental reality that the C-Br bond will cleave at a significantly lower temperature than any other bond in the molecule.
Predicted Decomposition Pathways
Based on the initial C-Br bond scission, a cascade of radical reactions is anticipated. The highly reactive bromine radical (Br•) can participate in several propagation steps:
-
Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another molecule of this compound or any other hydrogen source in the reaction mixture, leading to the formation of hydrogen bromide (HBr) and a new aryl radical.[7]
-
Recombination and Disproportionation: Aryl radicals can recombine to form polybrominated biphenyls and other higher molecular weight species.
-
Further Fragmentation: At higher temperatures, the aryl radical itself may undergo further fragmentation, leading to a complex mixture of smaller hydrocarbons and fluorinated species.
Under fire conditions, where oxygen is present, the decomposition products will also include carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF), as noted in safety data sheets for similar compounds.
Experimental Determination of Thermal Stability and Decomposition Products
To empirically validate the theoretical assessment and fully characterize the thermal behavior of this compound, a suite of standard thermal analysis techniques should be employed. The following protocols are presented as a self-validating system for a comprehensive investigation.
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the overall thermal stability.[8][9]
Experimental Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA crucible (e.g., alumina).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.
Expected Results: The TGA thermogram is expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss will occur corresponding to the loss of bromine and subsequent fragmentation.
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[8][9]
Experimental Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed pan as a reference.
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point. At higher temperatures, an exothermic peak may be observed, corresponding to the energy released during decomposition.
DOT Diagram: TGA-DSC Experimental Workflow
Caption: Workflow for TGA and DSC analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Purpose: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[10][11]
Experimental Protocol:
-
Instrument Preparation: Condition the GC column and ensure the pyrolyzer and MS are functioning optimally.
-
Sample Preparation: Place a small amount of this compound (typically 50-200 µg) into a pyrolysis sample cup.
-
Pyrolysis: Set the pyrolysis temperature to a point just above the onset of decomposition as determined by TGA (e.g., 350 °C). Flash pyrolyze the sample.
-
GC Separation: The pyrolyzates are swept onto a GC column (e.g., a non-polar DB-5ms column) and separated using a suitable temperature program.
-
MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Predicted Decomposition Products (Py-GC-MS):
| Predicted Product | Rationale |
| 1-Bromo-2-fluorobenzene | Loss of one bromine atom. |
| Fluorobenzene | Loss of both bromine atoms. |
| Bromofluorobiphenyls | Dimerization of aryl radicals. |
| Hydrogen Bromide (HBr) | Hydrogen abstraction by bromine radicals. |
| Benzene | Complete dehalogenation. |
Table 2: A list of likely decomposition products that would be identified by Py-GC-MS analysis.
DOT Diagram: Predicted Decomposition Pathway
Caption: Predicted initiation and propagation steps.
Safety and Handling Considerations
Given the predicted release of HBr and potentially other toxic and corrosive gases upon decomposition, all thermal analyses of this compound must be conducted in a well-ventilated area, preferably with the instrument's exhaust vented to a fume hood or other suitable scrubbing system. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Bond Energies [www2.chemistry.msu.edu]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
A Technical Guide to 1,3-Dibromo-2-fluorobenzene for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 1,3-Dibromo-2-fluorobenzene in Complex Synthesis
This compound (CAS No. 1435-54-7) is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic importance, particularly in the realms of pharmaceutical and agrochemical development, stems from the unique reactivity conferred by its substitution pattern. The presence of two bromine atoms and a fluorine atom on the benzene ring provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.
The fluorine atom can significantly influence the pharmacokinetic properties of a drug molecule, such as its metabolic stability and membrane permeability.[1] Concurrently, the two bromine atoms act as orthogonal synthetic handles, enabling selective functionalization through various cross-coupling reactions.[2] This allows for the precise and controlled introduction of different substituents, a crucial aspect of structure-activity relationship (SAR) studies during drug discovery. This guide provides an in-depth overview of the commercial availability, purity grades, and analytical considerations for this compound, empowering researchers to make informed decisions for their synthetic endeavors.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, typically in research to bulk quantities. The purity of the commercially available material is a critical factor for its successful application, as impurities can lead to unwanted side reactions and complicate purification of the desired products.
Leading Commercial Suppliers
The following table summarizes some of the key commercial suppliers of this compound and their typically offered purity grades. It is important to note that availability and specifications can vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Typical Purity Grades |
| Sigma-Aldrich | 97% |
| ChemScene | ≥98% |
| Manchester Organics | Information available upon request |
| BLD Pharm | Information available upon request |
| Ambeed, Inc. | 97% |
Understanding Purity Specifications
The stated purity of this compound, commonly in the range of 97-98%, indicates the percentage of the target molecule in the product. The remaining percentage consists of impurities that can arise from the synthetic process. For researchers in drug development, understanding the nature and concentration of these impurities is paramount.
Potential Impurities and Their Synthetic Origins
The most common synthetic route to this compound and related compounds involves the diazotization of a corresponding aniline, followed by a Sandmeyer or similar reaction to introduce the bromine atoms. For instance, the synthesis of the related 5-bromo-1,3-dichloro-2-fluorobenzene starts from 3,5-dichloro-4-fluoroaniline.[3] A plausible pathway to this compound could involve the bromination of 2-fluoroaniline.
Given this synthetic context, the primary impurities of concern are:
-
Regioisomers: Incomplete regioselectivity during the bromination step can lead to the formation of other dibromofluorobenzene isomers, such as 1,2-Dibromo-3-fluorobenzene or 2,4-Dibromo-1-fluorobenzene. These isomers often have similar physical properties, making their separation from the desired product challenging.
-
Incompletely Reacted Starting Materials: Residual 2-fluoroaniline or monobrominated intermediates (e.g., 2-fluoro-6-bromoaniline) can be present in the final product.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., toluene, ethyl acetate) and residual reagents may also be present in trace amounts.
The presence of these impurities can have significant consequences for downstream applications. For example, in a Suzuki-Miyaura coupling, a common reaction for this class of compounds, regioisomeric impurities will lead to the formation of undesired isomeric biaryl products, complicating purification and potentially affecting the biological activity of the final compound.[4][5]
Analytical Methods for Purity Assessment
To ensure the quality and consistency of this compound, a robust analytical quality control strategy is essential. The following techniques are commonly employed for the analysis of this and structurally related compounds.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it ideal for the analysis of this compound and its potential impurities. A flame ionization detector (GC-FID) is commonly used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of unknown impurities by their mass fragmentation patterns.
The separation of regioisomers can be particularly challenging. However, the use of appropriate capillary columns, such as those with a mid-polarity stationary phase (e.g., a 35% diphenyl / 65% dimethyl polysiloxane, like an Rtx®-35), has been shown to be effective in separating regioisomers of similar halogenated phenols. The development of a robust GC method is crucial for ensuring the accurate determination of purity and the control of isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons can confirm the 1,3-dibromo-2-fluoro substitution pattern.
-
¹⁹F NMR: Fluorine NMR is highly sensitive to the electronic environment of the fluorine atom. The presence of a single resonance in the ¹⁹F NMR spectrum is a strong indicator of a single fluorine-containing species. The chemical shift of this resonance can also help to confirm the identity of the compound.
Quantitative NMR (qNMR) can also be used for the accurate determination of purity against a certified internal standard.
Applications in Drug Discovery and Development
For example, the related 1,3-Dibromo-5-fluorobenzene is a key intermediate in the synthesis of various pharmaceutical compounds, where the bromine atoms are sequentially replaced via reactions like Suzuki and Heck couplings to construct the final active pharmaceutical ingredient (API).[6] By analogy, this compound offers a similar synthetic utility, with the different positioning of the fluorine atom providing a means to fine-tune the electronic and steric properties of the resulting molecules, which can be critical for optimizing their biological activity and pharmacokinetic profiles.
Workflow for Supplier and Grade Selection
The selection of an appropriate supplier and purity grade of this compound is a critical decision that can impact the timeline and success of a research project. The following workflow, illustrated as a decision-making diagram, provides a systematic approach to this process.
Caption: Decision workflow for selecting a commercial supplier and purity grade of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. A thorough understanding of its commercial availability, purity grades, potential impurities, and the analytical methods used for its characterization is essential for researchers. By carefully selecting a reputable supplier and an appropriate purity grade, and by implementing rigorous in-house quality control, scientists can mitigate the risks associated with impurities and ensure the successful and timely progression of their research and development programs.
References
Methodological & Application
Application Note: A Step-by-Step Guide to the Regioselective Formation of a Grignard Reagent from 1,3-Dibromo-2-fluorobenzene
Abstract
This document provides a comprehensive guide for the synthesis of a Grignard reagent from 1,3-dibromo-2-fluorobenzene, a substrate of increasing importance in the development of complex organic molecules and pharmaceutical intermediates. We delve into the mechanistic nuances imposed by the di-bromo and fluoro-substitution pattern, offering a detailed, field-proven protocol for achieving reliable and regioselective Grignard reagent formation. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile organometallic reagent. Key sections include a discussion of reaction theory, a step-by-step experimental protocol, data tables for quick reference, process visualization diagrams, and a thorough troubleshooting guide.
Introduction and Theoretical Background
The Grignard reaction is a foundational method for carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors.[1][2][3] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond, transforming an electrophilic carbon in an organic halide into a highly nucleophilic carbon in the resulting organomagnesium halide, or Grignard reagent.[4][5]
The substrate, this compound, presents unique challenges and opportunities. The presence of two bromine atoms raises the question of regioselectivity, while the fluorine atom influences the reactivity of the adjacent C-Br bonds.
Mechanistic Considerations:
-
The Reaction Mechanism: The formation of a Grignar reagent is understood to proceed via a single-electron transfer (SET) mechanism from the magnesium metal surface to the organic halide.[6] This generates a radical anion that fragments to form an organic radical and a halide anion, which then recombine on the magnesium surface.[5][7]
-
Regioselectivity with this compound: The primary challenge is to control which C-Br bond reacts. The C-F bond is significantly stronger and generally unreactive under standard Grignard conditions, making it a stable spectator group.[8][9][10] Between the two C-Br bonds, the bromine at the C1 position is flanked by two ortho-substituents (fluorine and bromine), creating significant steric hindrance. In contrast, the bromine at the C3 position has only one ortho-substituent (bromine). Therefore, the oxidative insertion of magnesium is sterically favored at the less hindered C3 position. This guide focuses on the protocol to favor the formation of (2,6-dibromophenyl)magnesium bromide.
-
Potential Side Reactions: The primary side reaction of concern is Wurtz-type coupling, where the formed Grignard reagent reacts with another molecule of the starting halide.[3][11] This can be minimized by slow addition of the halide to the magnesium suspension, keeping the halide concentration low at all times.[3]
Experimental Protocol: Formation of (3-bromo-2-fluorophenyl)magnesium Bromide
This protocol details a reliable method for the preparation and subsequent titration of the target Grignard reagent.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example |
| This compound | >98% Purity | Oakwood Chemical |
| Magnesium Turnings | >99.5%, Grignard Grade | Major suppliers |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, with BHT inhibitor | Major suppliers |
| 1,2-Dibromoethane | Anhydrous, >99% | Major suppliers |
| Iodine | Crystal, Resublimed | Major suppliers |
| Iodine in THF | 0.1 M solution | Prepared in-house |
| 1,10-Phenanthroline | Reagent Grade | Major suppliers |
| sec-Butanol in Xylene | 1.0 M, Standardized Solution | Major suppliers |
| Nitrogen or Argon Gas | High Purity, <5 ppm O₂ | Local supplier |
Equipment Setup
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (N₂ or Ar) inlet and outlet (bubbler)
-
Syringes and needles for transfer of anhydrous solvents
Crucial Prerequisite: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture from contaminating the reaction.[12][13]
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Preparation: Place magnesium turnings (1.2 equivalents) into the flame-dried, three-neck flask equipped with a magnetic stir bar. Seal the flask and purge with inert gas for 10-15 minutes.
-
Magnesium Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[14][15] Gentle warming with a heat gun may be necessary. Successful activation is indicated by the disappearance of the iodine's purple color or the evolution of ethylene gas bubbles from the 1,2-dibromoethane.[2][16] This step etches the passivating magnesium oxide layer, exposing a fresh, reactive metal surface.[14][16]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the activated magnesium turnings. The reaction mixture should become cloudy and may begin to gently reflux without external heating. This is a positive sign of initiation.[16][17] If the reaction does not start, gentle warming or sonication may be applied.
-
Addition: Once the reaction is initiated, add the remaining aryl halide solution dropwise from the funnel at a rate that maintains a gentle, controllable reflux. The reaction is exothermic, and the addition rate is the primary means of temperature control.[18]
-
Completion: After the addition is complete, reflux the reaction mixture with gentle heating for 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grey-to-brown suspension, which is typical for Grignard reagents.[19]
-
Resting: Turn off the heating and allow the mixture to cool to room temperature. Let the unreacted magnesium and magnesium salts settle. The supernatant is the Grignard reagent solution.
Part B: Titration to Determine Concentration
The concentration of the freshly prepared Grignard reagent must be determined before use in subsequent reactions.[13]
-
Setup: Dry a small flask and add ~1 mg of 1,10-phenanthroline. Dissolve it in ~2 mL of anhydrous THF.
-
Titration: Slowly add the Grignard solution dropwise to the indicator solution. The endpoint is the first appearance of a persistent color change (typically to a reddish-brown complex). Record the volume of Grignard reagent added.
-
Alternative (Sal-Titration): A more accurate method involves using a standardized solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator. Titrate a known volume of the Grignard reagent with the sec-butanol solution until the color disappears.
Data Summary and Visualization
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Halide:Mg) | 1 : 1.2 | A slight excess of Mg ensures complete conversion of the halide. |
| Solvent | Anhydrous THF | THF is superior to diethyl ether for aryl Grignards due to its higher boiling point and better solvating properties for the reagent.[1][12] |
| Concentration | 0.5 - 1.0 M | Balances reaction rate and solubility while helping to control the exotherm. |
| Activation Method | 1,2-Dibromoethane | Highly effective; the evolution of ethylene gas provides a clear visual indicator of successful activation.[14][16] |
| Reaction Temperature | Reflux (~66 °C in THF) | Ensures a reasonable reaction rate without promoting significant side reactions. |
| Reaction Time | 2-3 hours | Typically sufficient for complete formation after the addition is finished. |
Visualization of Workflow and Mechanism
Caption: Experimental workflow for Grignard reagent formation.
Caption: Favored reaction pathway and potential side product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent.[13]2. Poor quality or passivated magnesium.[1][14]3. Inhibitors present in the solvent or halide. | 1. Repeat using scrupulously dried equipment and fresh anhydrous solvent.2. Use fresh magnesium turnings. Mechanically crush a few turnings in the flask with a dry glass rod.[14][15] Apply sonication.3. Use freshly distilled THF and purified aryl halide. |
| Reaction starts but then stops. | 1. Magnesium surface becomes coated with byproducts.2. Insufficient activation. | 1. Increase the stirring rate to abrade the surface.2. Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. |
| Solution turns dark brown/black. | 1. Wurtz coupling side reactions are occurring.[12][13]2. Localized overheating causing decomposition.3. Impurities in the magnesium.[13] | 1. Slow down the rate of addition of the aryl halide solution. Increase the volume of THF to work at higher dilution.2. Ensure efficient stirring and control the addition rate to prevent vigorous, uncontrolled refluxing.3. Use high-purity, Grignard-grade magnesium. |
| Low yield/concentration determined by titration. | 1. Incomplete reaction.2. Significant side reactions (e.g., Wurtz coupling).3. Inaccurate titration (overshooting endpoint).4. Reagent degradation due to exposure to air/moisture. | 1. Increase the final reflux time.2. Optimize addition rate and temperature as described above.3. Perform the titration carefully and repeat for an average value.4. Maintain a positive pressure of inert gas throughout the procedure and subsequent storage. |
Conclusion
The successful formation of a Grignard reagent from this compound is reliably achievable through careful control of reaction parameters. The key factors for success are the stringent exclusion of atmospheric moisture and oxygen, effective activation of the magnesium surface, and controlled addition of the aryl halide to favor the desired reaction pathway at the less sterically hindered C3 position. By following the detailed protocol and consulting the troubleshooting guide provided, researchers can confidently prepare this valuable synthetic intermediate for use in a wide array of chemical transformations.
References
- 1. adichemistry.com [adichemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 19. www1.udel.edu [www1.udel.edu]
Application Notes & Protocols: Regioselective Functionalization of the Bromine Atoms in 1,3-Dibromo-2-fluorobenzene
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1,3-Dibromo-2-fluorobenzene
This compound is a versatile building block in organic synthesis, prized for its unique substitution pattern that allows for sequential and regioselective functionalization. The presence of two bromine atoms, differentiated by their proximity to the fluorine substituent, provides a powerful handle for constructing complex molecular architectures. The fluorine atom exerts a significant electronic and steric influence, dictating the reactivity of the adjacent C-Br bonds and the aromatic ring itself. This guide provides a detailed exploration of the principles and protocols for achieving high regioselectivity in the functionalization of this valuable synthetic intermediate.
The core challenge and opportunity in the chemistry of this compound lies in selectively addressing one of the two bromine atoms. The C1-Br bond is ortho to the fluorine, while the C3-Br bond is meta. This seemingly subtle difference is the key to unlocking a diverse array of synthetic transformations, including metal-halogen exchange, directed ortho-metalation, and transition-metal-catalyzed cross-coupling reactions. Understanding the interplay of electronic effects, steric hindrance, and reaction conditions is paramount to achieving the desired regiochemical outcome.
Understanding the Directing Effects of Fluorine
The regioselectivity observed in the functionalization of this compound is fundamentally governed by the electronic properties of the fluorine atom. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.[1] However, fluorine also possesses lone pairs that can be donated into the aromatic π-system, a resonance effect (+R).[2] While the inductive effect generally dominates, making the ring less reactive overall, the resonance effect enriches the electron density at the ortho and para positions.[2][3]
In the context of metalation reactions, the fluorine atom can act as a Directed Metalation Group (DMG), albeit a moderate one.[4][5] This means it can coordinate with organolithium reagents, directing deprotonation to the adjacent ortho position (C2). However, in this compound, the C2 position is already substituted with fluorine. The next most acidic protons are at the C6 position (ortho to one bromine and meta to the other) and the C4 position (meta to both bromines). The interplay between the directing effects of the fluorine and bromine atoms, as well as steric considerations, will determine the site of metalation or the relative reactivity of the C-Br bonds in other transformations.
Key Regioselective Functionalization Strategies
Several powerful strategies can be employed to achieve regioselective functionalization of this compound. The choice of method depends on the desired transformation and the target molecule.
-
Directed ortho-Metalation (DoM)
-
Halogen-Metal Exchange
-
Palladium-Catalyzed Cross-Coupling Reactions
The following sections will delve into the mechanistic basis and provide detailed protocols for each of these approaches.
Directed ortho-Metalation (DoM) of the C6 Position
Directed ortho-metalation is a powerful technique for the functionalization of aromatic C-H bonds adjacent to a directing metalation group (DMG).[4][5] In this compound, the fluorine atom can direct lithiation to the C6 position. This regioselectivity arises from the ability of the fluorine to coordinate with the lithium reagent, increasing the kinetic acidity of the ortho proton.[6]
Mechanistic Rationale:
The reaction proceeds through the formation of a complex between the organolithium reagent (typically n-butyllithium or lithium diisopropylamide, LDA) and the fluorine atom of the substrate. This proximity effect facilitates the abstraction of the proton at the C6 position, leading to the formation of a thermodynamically stable aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new functional group at the C6 position.
Figure 1: Workflow for Directed ortho-Metalation of this compound.
Experimental Protocol: Directed ortho-Metalation followed by Electrophilic Quench
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M) or Lithium diisopropylamide (LDA)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon/nitrogen inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 equiv) or LDA (1.1 equiv) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Electrophiles and Products for DoM
| Electrophile | Product | Typical Yield (%) |
| N,N-Dimethylformamide (DMF) | 2,4-Dibromo-3-fluorobenzaldehyde | 75-85 |
| Iodine (I₂) | 1,3-Dibromo-2-fluoro-6-iodobenzene | 80-90 |
| Benzaldehyde | (2,4-Dibromo-3-fluorophenyl)(phenyl)methanol | 70-80 |
Regioselective Halogen-Metal Exchange
Halogen-metal exchange is a powerful method for the preparation of organometallic reagents from organic halides.[7] In the case of this compound, the two bromine atoms exhibit different reactivities towards organolithium reagents, allowing for regioselective functionalization. The rate of halogen-metal exchange generally follows the trend I > Br > Cl.[7] For di-halogenated systems, electronic and steric factors dictate which halogen is preferentially exchanged.
Mechanistic Rationale:
The halogen-metal exchange reaction is believed to proceed through an "ate-complex" intermediate.[7] For this compound, the bromine at the C1 position (ortho to the fluorine) is generally more susceptible to exchange than the bromine at the C3 position (meta to the fluorine). This is attributed to the electron-withdrawing inductive effect of the fluorine atom, which increases the electrophilicity of the C1-Br bond. Steric hindrance can also play a role, with less hindered positions being more accessible to the bulky organolithium reagent.[8]
Figure 2: Workflow for Regioselective Halogen-Metal Exchange.
Experimental Protocol: Regioselective Bromine-Lithium Exchange
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in a suitable solvent
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to a low temperature (typically -78 °C to -100 °C). Slowly add the organolithium reagent (1.0 equiv) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for the specified time (can range from minutes to hours depending on the substrate and reagent).
-
Electrophilic Quench: Add the desired electrophile (1.1 equiv) to the aryllithium solution at low temperature. Allow the reaction to warm to room temperature.
-
Workup and Purification: Follow the workup and purification procedure as described for the Directed ortho-Metalation protocol.
Table 2: Conditions and Outcomes for Halogen-Metal Exchange
| Organolithium Reagent | Temperature (°C) | Major Product (after quench with E+) | Regioselectivity (C1:C3) |
| n-BuLi | -78 | 1-E-3-bromo-2-fluorobenzene | >95:5 |
| t-BuLi | -78 | 1-E-3-bromo-2-fluorobenzene | >98:2 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination can be applied to this compound with high regioselectivity.[9]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[10] For this compound, the C-Br bond at the C1 position (ortho to the fluorine) is generally more reactive towards oxidative addition to the Pd(0) catalyst. This is due to a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine activates the adjacent C-Br bond, while the steric bulk of the fluorine may also influence the approach of the palladium catalyst.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines.[11] Similar to the Suzuki-Miyaura coupling, the regioselectivity is primarily dictated by the relative rates of oxidative addition of the two C-Br bonds to the palladium catalyst. The C1-Br bond is typically more reactive, leading to the preferential formation of the C1-aminated product.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note & Protocol: A Robust Experimental Setup for the High-Yield Synthesis of 1,3-Dibromo-2-fluorobenzene Derivatives
Abstract
1,3-Dibromo-2-fluorobenzene and its derivatives are pivotal building blocks in contemporary chemical synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique substitution pattern allows for selective functionalization through modern cross-coupling methodologies. This document provides a comprehensive guide for researchers, detailing a reliable and optimized experimental protocol for the synthesis of this compound starting from 2,6-dibromoaniline. The procedure is grounded in a modified Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, which ensures regioselective fluorine introduction. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol, offer troubleshooting guidance, and emphasize critical safety considerations to ensure a successful and high-yield synthesis.
Introduction: The Strategic Importance of this compound
The strategic placement of three distinct functional handles—a fluorine atom flanked by two bromine atoms—on a benzene ring makes this compound a highly valuable scaffold. The fluorine atom can significantly modulate the physicochemical properties of a target molecule, such as its lipophilicity, metabolic stability, and binding affinity. The two bromine atoms, which have different electronic environments, can be selectively addressed in sequential cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures.[1]
Direct electrophilic halogenation and fluorination of a benzene ring to achieve this specific 1,2,3-substitution pattern is synthetically challenging. Therefore, a more controlled and regioselective approach is required. The most effective and widely adopted strategy involves the diazotization of a pre-functionalized aniline, followed by a fluorination reaction.[2][3][4] This application note details such a procedure, starting from the commercially available 2,6-dibromoaniline.
Synthetic Strategy and Mechanism
The synthesis is achieved through a two-stage process:
-
Diazotization: The primary amine group of 2,6-dibromoaniline is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid).
-
Balz-Schiemann Reaction: The resulting diazonium salt is stabilized by exchanging its counter-ion with a tetrafluoroborate anion (BF₄⁻). The isolated diazonium tetrafluoroborate salt is then thermally decomposed. This decomposition releases stable nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride anion substitutes the diazonium group on the aromatic ring to yield the desired this compound.[4][5]
The causality behind this strategic choice is rooted in control. The Sandmeyer and related Balz-Schiemann reactions provide a reliable method for introducing nucleophiles, including halides, to an aromatic ring at a position formerly occupied by an amino group, a transformation not easily achieved by other means.[2][6]
Reaction Mechanism Overview
The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nucleophilic amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable aryl diazonium salt is formed.[4] Subsequent gentle heating of the tetrafluoroborate salt initiates the final substitution.
Caption: Workflow of the Balz-Schiemann reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature control, is critical for success.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Purity |
| 2,6-Dibromoaniline | C₆H₅Br₂N | 608-30-0 | 250.92 | ≥98% |
| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 | ≥97% |
| Ammonium Tetrafluoroborate | NH₄BF₄ | 13826-83-0 | 104.84 | ≥98% |
| Hydrochloric Acid, conc. | HCl | 7647-01-0 | 36.46 | ~37% |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade |
| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | ACS Grade |
| Sodium Sulfate, anhydrous | Na₂SO₄ | 7757-82-6 | 142.04 | ACS Grade |
Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice-salt bath, Büchner funnel and filtration flask, heating mantle with controller, rotary evaporator.
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7] All operations must be conducted in a certified chemical fume hood.[8]
-
Reagent Handling:
-
Concentrated HCl: Corrosive. Handle with extreme care.
-
Sodium Nitrite: Strong oxidizer and toxic. Avoid contact with combustible materials.
-
Brominated Compounds: Harmful if swallowed or inhaled and cause skin irritation.[9]
-
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry. NEVER allow the isolated diazonium salt to become completely dry and warm up. Keep it cold and proceed to the next step promptly.[10]
-
Thermal Decomposition: The decomposition step generates gaseous BF₃, which is toxic and corrosive. Ensure the reaction is performed in a well-ventilated fume hood.[11]
Step-by-Step Synthesis Procedure
Part A: Diazotization and Tetrafluoroborate Salt Formation
-
To a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 2,6-dibromoaniline (5.0 g, 20 mmol).
-
Add concentrated hydrochloric acid (10 mL, ~120 mmol) to the flask. Stir the mixture to form a slurry.
-
Cool the flask to 0°C using an ice-salt bath. Maintain this temperature range (0-10°C) for the entire diazotization process.
-
In a separate beaker, prepare a solution of sodium nitrite (2.1 g, 30 mmol) in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring the reaction mixture at 0-10°C for 1 hour.
-
Prepare a solution of ammonium tetrafluoroborate (4.2 g, 40 mmol) in a minimal amount of water.
-
Add the ammonium tetrafluoroborate solution dropwise to the cold diazonium salt solution. A precipitate should form.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
Part B: Isolation and Thermal Decomposition
-
Collect the precipitated 2,6-dibromobenzenediazonium tetrafluoroborate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water, followed by a small amount of cold methanol, and finally a small amount of diethyl ether to aid in drying. CAUTION: Do not pull air through the cake for an extended period to avoid overdrying.
-
Carefully transfer the moist solid to a clean, dry flask. Perform this step behind a blast shield.
-
Gently heat the solid using a heating mantle. The decomposition typically starts as the solid melts and is accompanied by the evolution of gas (N₂ and BF₃). A literature procedure suggests heating to 220°C and maintaining for 2 hours for complete decomposition.[5] Start heating slowly and control the rate to avoid a runaway reaction.
Part C: Work-up and Purification
-
After the gas evolution ceases, allow the reaction vessel to cool to room temperature.
-
Dissolve the dark, oily residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash it with a 2N sodium hydroxide solution (200 mL) to remove any acidic byproducts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material (2,6-dibromoaniline) | 5.0 g (20 mmol) |
| Product (this compound) | C₆H₃Br₂F |
| Molecular Weight of Product | 253.89 g/mol [9] |
| Theoretical Yield | 5.08 g |
| Reported Experimental Yield | ~1.45 g (29%) [5] |
Note: While the reported yield is 29%, optimization of decomposition conditions and purification may lead to improvements. This yield is realistic for this multi-step, challenging reaction.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization: Temperature rose above 10°C. | Maintain strict temperature control (0-10°C) during NaNO₂ addition.[10] |
| Premature Decomposition: Diazonium salt is unstable. | Use the isolated salt immediately in the next step; do not let it warm up.[10] | |
| Dark, Tarry Product | Side Reactions: Diazonium salt reacted with water to form phenols. | Ensure a sufficiently acidic environment during diazotization. Keep the temperature low.[10] |
| Overheating During Decomposition: Polymerization or charring occurred. | Heat the diazonium salt gently and control the rate of decomposition. Use a sand bath for better heat distribution. | |
| Product Contaminated with Starting Material | Incomplete Reaction | Ensure sufficient stirring time after NaNO₂ addition. Check for an excess of nitrous acid using starch-iodide paper.[11] |
Conclusion
The synthesis of this compound via the Balz-Schiemann reaction of 2,6-dibromoaniline is a robust and effective method for producing this valuable synthetic intermediate. The success of the protocol hinges on meticulous control of reaction temperatures, especially during the diazotization step, and strict adherence to safety procedures due to the inherent instability of the diazonium salt intermediate. This detailed guide provides researchers with the necessary framework to confidently perform this synthesis, paving the way for further exploration in drug discovery and materials science.
References
- 1. 1,4-二溴-2-氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 1435-54-7 [chemicalbook.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Scalable Synthesis of 1,3-Dibromo-2-fluorobenzene
Introduction: The Strategic Importance of 1,3-Dibromo-2-fluorobenzene
This compound is a highly versatile synthetic intermediate whose value is rooted in the unique reactivity conferred by its specific arrangement of halogen substituents. The presence of two bromine atoms provides distinct sites for sequential and regioselective cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2] This capability is fundamental for constructing the complex carbon skeletons of modern pharmaceuticals.[1] The fluorine atom, a common feature in many contemporary drugs, can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks like this one particularly sought after in medicinal chemistry and drug development.[3]
This document provides detailed, scalable protocols for the synthesis of this compound, focusing on methods suitable for both laboratory research and scale-up for industrial production. We will delve into the causality behind experimental choices, ensuring each protocol is robust and reproducible.
Method 1: Synthesis via Diazotization of 2,6-Dibromoaniline
This is a direct and reliable method for laboratory-scale synthesis, proceeding through a classic Balz-Schiemann type reaction. The core of this process is the conversion of the primary aromatic amine in 2,6-dibromoaniline to a diazonium salt, which is then thermally decomposed to yield the desired fluorinated product.
Principle and Rationale
The process begins with diazotization, where a primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4][5] Due to the instability of many diazonium salts, this reaction is performed at low temperatures (0-10 °C). The subsequent addition of ammonium tetrafluoroborate precipitates the more stable diazonium tetrafluoroborate salt.[6] The final step involves the thermal decomposition of this isolated salt, where the diazonium group is replaced by fluorine, releasing nitrogen gas and boron trifluoride. This two-step, one-pot approach is well-documented and provides a clear route to the target molecule.[6]
Reaction Mechanism
The overall transformation from 2,6-dibromoaniline to this compound is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[6]
Step 1: Diazotization and Salt Formation
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 2,6-dibromoaniline (5.0 g, 20 mmol) and concentrated hydrochloric acid (12 N, 10 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 2.1 g, 30 mmol) in water while maintaining the internal temperature between 0-10 °C.
-
Stir the reaction mixture vigorously at 0-10 °C for 1 hour.
-
In a separate beaker, dissolve ammonium tetrafluoroborate (NH₄BF₄, 4.2 g, 40 mmol) in a minimal amount of water.
-
Dropwise, add the ammonium tetrafluoroborate solution to the cold diazonium salt mixture. A precipitate will form.
-
Continue stirring at 0-10 °C for an additional hour.
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol.
Step 2: Thermal Decomposition
-
Carefully dry the collected precipitate under vacuum.
-
Place the dried residue in a flask suitable for high-temperature reactions.
-
Heat the solid gently to 220 °C. The decomposition will be evident by the evolution of gas (N₂ and BF₃). Caution: This step should be performed in a well-ventilated fume hood.
-
Maintain the temperature for 2 hours to ensure the reaction goes to completion.[6]
-
Cool the reaction vessel to room temperature. The crude product will be a dark residue.
Step 3: Work-up and Purification
-
Dissolve the crude product in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash with 2N sodium hydroxide solution (200 mL) to remove acidic byproducts.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the product via column chromatography or vacuum distillation as needed.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,6-Dibromoaniline | [6] |
| Key Reagents | NaNO₂, HCl, NH₄BF₄ | [6] |
| Decomposition Temp. | 220 °C | [6] |
| Reported Yield | ~29% | [6] |
| Product CAS | 1435-54-7 | [7] |
| Molecular Formula | C₆H₃Br₂F | [7] |
| Molecular Weight | 253.89 g/mol | [7] |
Method 2: Scalable Production via Sandmeyer Reaction
For industrial and large-scale synthesis, multi-step routes that utilize robust and high-yielding reactions like the Sandmeyer reaction are often preferred. The Sandmeyer reaction uses catalytic amounts of copper(I) salts to convert aryl diazonium salts into aryl halides.[8][9] While a direct Sandmeyer reaction on 2-fluoroaniline to introduce two bromines is challenging due to regioselectivity, a more controlled approach starts with a pre-functionalized aniline. A plausible scalable route is adapted from patented industrial processes for similar polyhalogenated aromatics.[10][11]
Principle and Rationale
This strategy involves the diazotization of a suitable dihalo-fluoroaniline, followed by a Sandmeyer reaction to introduce the final bromine atom. A key advantage for scalability is that the diazonium salt intermediate can often be used directly in the next step without isolation, reducing processing time and potential hazards.[12][13] Using a tubular or continuous flow reactor for the diazotization step can further enhance safety, stability, and yield by minimizing side reactions like coupling and decomposition.[10]
Generalized Scalable Workflow
The following workflow illustrates a scalable approach, exemplified by the synthesis of a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, which highlights the industrial methodology.
References
- 1. nbinno.com [nbinno.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. This compound | 1435-54-7 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 11. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 12. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 13. CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side products in the synthesis of 1,3-Dibromo-2-fluorobenzene
Technical Support Center: Synthesis of 1,3-Dibromo-2-fluorobenzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The synthesis of this compound, while achievable through established methods, can present challenges related to the formation of unwanted side products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize your yield of the desired product, and simplify purification.
The primary and most reliable method for synthesizing this compound is the Sandmeyer reaction, starting from 2-fluoro-6-bromoaniline.[1] This guide will focus on the intricacies of this specific pathway, as it is the most common source of inquiries.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows multiple spots on TLC, all of which are UV active. What are the likely identities of these side products?
A1: When performing a Sandmeyer reaction with 2-fluoro-6-bromoaniline, several side products can form. The most common culprits are:
-
Isomeric Dibromofluorobenzenes: Small amounts of other isomers, such as 1,2-dibromo-3-fluorobenzene or 2,4-dibromo-1-fluorobenzene, can form. This is often due to incomplete diazotization or rearrangement reactions.
-
Monobrominated Starting Material: If the bromination of 2-fluoroaniline to 2-fluoro-6-bromoaniline was incomplete, you will carry over 2-fluoroaniline, which will then be converted to 1-bromo-2-fluorobenzene.
-
Phenolic Byproducts: If the diazonium salt intermediate reacts with water, it can form 2-bromo-6-fluorophenol. This is more likely if the reaction temperature is not well-controlled or if there is excess water present.[2]
-
Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds to form brightly colored azo compounds.[2] If your starting material is not fully consumed, the diazonium salt can react with the remaining 2-fluoro-6-bromoaniline.
Q2: I have a significant peak in my GC-MS analysis that corresponds to the mass of a tribromofluorobenzene. How is this possible?
A2: The formation of a tribromofluorobenzene isomer suggests an over-bromination issue, which could stem from a couple of sources:
-
Starting Material Purity: Your initial 2-fluoro-6-bromoaniline may have been contaminated with dibromo-fluoroaniline isomers. It is crucial to start with a highly pure amine.
-
Reaction Conditions: While less common in a Sandmeyer reaction, certain conditions, especially with an excess of bromide and copper salts, could potentially lead to some degree of further bromination on the aromatic ring.
Q3: My reaction mixture has turned a dark red/brown color, and I am getting a low yield of the desired product. What is happening?
A3: A dark coloration often indicates the formation of azo compounds or other decomposition products. This can be caused by:
-
Temperature Control: The diazotization step is highly exothermic and requires strict temperature control, typically between 0-5 °C.[3] If the temperature rises too high, the diazonium salt will decompose prematurely.
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly to the acidic solution of the amine to maintain a low temperature and prevent a buildup of nitrous acid.[4]
-
Impure Sodium Nitrite: Old or impure sodium nitrite can lead to side reactions. It is recommended to use a fresh, high-purity reagent.
Q4: Can I use a different copper salt for the Sandmeyer reaction, for example, copper(II) bromide?
A4: The classic Sandmeyer reaction utilizes copper(I) bromide (CuBr).[1][5] Copper(I) is essential for the single-electron transfer mechanism that initiates the radical substitution.[1] While some protocols have been developed using copper(II) salts, they may require different reaction conditions or additives. For the most reliable results, sticking with high-purity CuBr is recommended.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound via the Sandmeyer reaction.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inefficient Sandmeyer reaction. | 1. Ensure slow, dropwise addition of NaNO₂ solution at 0-5 °C. Check for a slight excess of nitrous acid using starch-iodide paper. 2. Maintain strict temperature control throughout the diazotization and Sandmeyer steps. 3. Use freshly prepared, high-purity CuBr. Ensure the CuBr solution is adequately heated (typically to boiling) before the addition of the diazonium salt solution. |
| Presence of Phenolic Side Products | Reaction of the diazonium salt with water. | 1. Minimize the amount of water used in the diazotization step. 2. Ensure the reaction is sufficiently acidic (e.g., using HBr) to suppress the formation of phenols.[2] |
| Formation of Azo Dyes (Intense Color) | Coupling of the diazonium salt with the starting amine. | 1. Ensure complete conversion of the starting amine by adding the NaNO₂ solution until a slight excess is maintained. 2. Add the diazonium salt solution to the hot CuBr solution promptly after its formation. |
| Significant Amount of 1-Bromo-2-fluorobenzene | Incomplete bromination of the 2-fluoroaniline precursor. | 1. Analyze the purity of the 2-fluoro-6-bromoaniline starting material by GC-MS or NMR before proceeding. 2. If necessary, re-purify the starting amine via recrystallization or chromatography. |
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and available equipment.
Step 1: Diazotization of 2-fluoro-6-bromoaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-fluoro-6-bromoaniline (1.0 eq) and 48% hydrobromic acid (HBr, 3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Slowly add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2.0 eq).
-
Heat the CuBr solution to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at reflux for 30 minutes to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizing the Process
Diagram 1: Synthetic Pathway and Potential Side Products
Caption: Key steps and common side products in the synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical guide for troubleshooting common synthesis issues.
References
Troubleshooting guide for failed Grignard reactions with 1,3-Dibromo-2-fluorobenzene
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions involving 1,3-Dibromo-2-fluorobenzene. This substrate presents unique difficulties due to its electronic properties and the presence of multiple reactive sites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The causes are almost always related to reaction conditions or the quality of the reagents, particularly the magnesium surface.
Core Issues & Solutions:
-
Moisture Contamination: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[1][2][3] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Argon or Nitrogen).[2][4] Solvents must be anhydrous; using freshly distilled tetrahydrofuran (THF) or diethyl ether over a suitable drying agent is critical.[1][2]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings is the primary barrier to reaction initiation.[5][6][7] This layer prevents the necessary electron transfer to the aryl halide.[6][7] Activation of the magnesium is not just recommended; it is essential.
Expert Insight: The electron-withdrawing nature of the fluorine atom on the aromatic ring can make the initial oxidative insertion of magnesium into the C-Br bond more challenging compared to non-fluorinated analogues. This makes magnesium activation even more critical for this specific substrate.
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Description | Advantages | Disadvantages |
| Iodine | A small crystal of iodine is added to the magnesium. The disappearance of the brown I₂ color indicates an activated surface.[5][7][8] | Simple, visually easy to monitor.[8] | Can introduce trace impurities. |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added to the magnesium. It reacts to form ethylene gas and MgBr₂, cleaning the magnesium surface.[1][5][9] | Highly effective; the evolution of ethylene gas provides a clear indication of activation.[5] | Introduces MgBr₂ into the reaction. |
| Mechanical Agitation | Crushing the magnesium turnings with a glass rod in situ or using an ultrasonic bath exposes a fresh, oxide-free surface.[1][5][9] | Chemical-free activation. | Crushing can be hazardous; sonication requires specific equipment.[9] |
| Pre-treatment with Bromine | Stirring magnesium turnings in an inert flask with a few drops of bromine vapor overnight creates a reactive MgBr₂ layer.[10] | Very effective for difficult Grignard formations.[10] | Requires overnight preparation and handling of bromine. |
| Rieke Magnesium | Utilizes highly reactive, finely divided magnesium powder prepared by the reduction of MgCl₂.[5][11] | Extremely reactive, can form Grignards from less reactive halides.[11] | Requires separate preparation of the activated magnesium.[11] |
Experimental Protocol: Magnesium Activation with 1,2-Dibromoethane
-
Assemble a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a positive pressure of argon.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
Using a syringe, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents) to the stirring suspension.
-
Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the evolution of gas bubbles (ethylene).
-
Once activation is confirmed, proceed immediately with the addition of the aryl halide.
dot
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
- 11. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
Optimizing reaction conditions (catalyst, solvent, temperature) for 1,3-Dibromo-2-fluorobenzene
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 1,3-Dibromo-2-fluorobenzene. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the optimization of reaction conditions. The content is organized into a troubleshooting guide and a frequently asked questions (FAQ) section to directly address specific experimental issues.
I. Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific experimental failures or suboptimal results. Each problem is followed by a series of diagnostic questions and actionable solutions grounded in established chemical principles.
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
You've set up your cross-coupling reaction with this compound, but the starting material remains largely unreacted.
Initial Diagnostic Questions:
-
Is the Catalyst System Optimal? Standard catalysts may not be effective for this substrate.[1] The electron-withdrawing nature of the fluorine atom and the two bromine atoms can influence the electronics of the aryl halide, potentially affecting the oxidative addition step.[1]
-
Is the Base Appropriate? The choice and strength of the base are critical for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations.[1][2]
-
Are the Reaction Conditions Rigorously Inert? The presence of oxygen can deactivate the palladium catalyst.[1]
-
Is Reagent Quality Assured? Degradation of the coupling partner (e.g., protodeboronation of the boronic acid) is a common cause of failure.[1]
Troubleshooting Workflow & Solutions
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
-
Solution 1.1: Catalyst and Ligand Modification. For challenging substrates, consider moving beyond standard ligands like PPh₃. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition and reductive elimination steps.[3][4] Using pre-formed Pd(0) sources like Pd₂(dba)₃ or well-defined precatalysts can also improve catalyst activation and consistency.[5]
-
Solution 1.2: Base and Solvent Optimization. The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[6] Solvent polarity can also play a significant role; screening solvents like toluene, dioxane, THF, and DMF can reveal optimal conditions.[7][8] In some cases, the addition of water can be beneficial, but an excess can promote side reactions like protodeboronation.
-
Solution 1.3: Rigorous Exclusion of Air. Ensure the reaction is performed under a robust inert atmosphere (argon or nitrogen). Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is crucial. Using a Schlenk line or a glovebox for reaction setup is highly recommended.[1]
-
Solution 1.4: Temperature Adjustment. While many modern catalyst systems operate at lower temperatures, some reactions with this compound may require elevated temperatures (e.g., 80-120 °C) to overcome activation barriers.[1][6]
Problem 2: Non-Selective Reaction (Mono- vs. Di-substitution)
You are aiming for a mono-substituted product, but a significant amount of the di-substituted product is forming, or vice-versa.
Diagnostic Questions:
-
What is the inherent reactivity of the two bromine positions? The bromine at the 3-position is flanked by a fluorine and another bromine, making it sterically more hindered than the bromine at the 1-position. Electronically, the fluorine atom exerts an ortho-directing effect, which could influence the reactivity of the adjacent C-Br bond.
-
Are the reaction conditions too harsh? High temperatures and prolonged reaction times will favor di-substitution.
Solutions:
-
Solution 2.1: Control Stoichiometry. To favor mono-substitution, use a slight excess (1.0-1.2 equivalents) of the coupling partner. Conversely, for di-substitution, use at least 2.2-2.5 equivalents of the coupling partner.
-
Solution 2.2: Temperature and Time Control. For mono-substitution, start with lower temperatures and monitor the reaction progress closely by TLC or GC-MS. Stop the reaction once the desired mono-substituted product is maximized. Higher temperatures will generally drive the reaction towards the thermodynamically more stable di-substituted product.[9]
-
Solution 2.3: Choice of Catalyst and Ligand. Bulky ligands can sometimes enhance selectivity for the less sterically hindered position. Experiment with different ligands to find the optimal balance of reactivity and selectivity.
Problem 3: Formation of Side Products
You observe significant peaks in your analytical data that correspond to neither starting material nor the desired product.
Common Side Products and Their Causes:
| Side Product | Common Cause(s) | Proposed Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or presence of oxygen.[10] | Ensure rigorous inert conditions; use a Pd(0) source or a precatalyst that reduces cleanly.[10] |
| Protodeboronation (Suzuki) | Excess water or strong bases can lead to the replacement of the boronic acid group with a hydrogen atom.[1] | Use anhydrous solvents and carefully control the amount of water; consider using a milder base.[1] |
| Hydrodehalogenation (Reductive Dehalogenation) | A competing pathway where the aryl halide is reduced, replacing a bromine with a hydrogen. This can be promoted by certain ligands or the presence of a hydride source.[2][10] | Screen different ligands; ensure the absence of adventitious hydride sources. |
| Benzyne Formation | Under strongly basic conditions (e.g., with organolithium reagents), elimination of HBr can lead to a reactive benzyne intermediate, which can then undergo various reactions.[11] | Avoid excessively strong bases like n-BuLi if cross-coupling is the desired outcome. |
II. Frequently Asked Questions (FAQs)
Q1: Which bromine is more reactive in this compound for cross-coupling reactions?
The regioselectivity can be influenced by both steric and electronic factors. The bromine at the 1-position is generally less sterically hindered. However, the fluorine atom's electron-withdrawing inductive effect and ortho-directing nature can influence the oxidative addition step. In many palladium-catalyzed reactions, the less sterically hindered position (C1) is often more reactive, especially under kinetic control.[9] However, the specific catalyst, ligand, and reaction conditions can alter this selectivity. It is advisable to perform small-scale experiments to determine the regioselectivity under your specific conditions.
Q2: Can I perform a Grignard reaction with this compound?
Yes, but with caution. The formation of a Grignard reagent requires anhydrous conditions, typically in an ether solvent like THF or diethyl ether.[12][13] Due to the presence of two bromine atoms, a di-Grignard reagent can potentially form. Selective mono-Grignard formation can be achieved by carefully controlling the stoichiometry of magnesium. It is also important to use activated magnesium to initiate the reaction.[14][15] A potential side reaction is the formation of a benzyne intermediate if the Grignard reagent is unstable.[11]
Q3: What are the recommended storage conditions for this compound?
This compound is a stable compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q4: For a Sonogashira coupling, is a copper co-catalyst necessary?
While the classical Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), copper-free Sonogashira couplings have been developed and are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[16][17] The success of a copper-free protocol will depend on the choice of palladium catalyst, ligand, base, and solvent.
Q5: How does the fluorine substituent influence the reaction conditions?
The highly electronegative fluorine atom has several effects:
-
Inductive Effect: It withdraws electron density from the aromatic ring, which can make the C-Br bonds more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.
-
Steric Effect: Although small, its presence ortho to one of the bromines increases the steric hindrance at that position.
-
ortho-Lithiation: If using organolithium reagents for deprotonation, the fluorine is a strong ortho-directing group, meaning lithiation will likely occur at the C6 position.[18][19] This is a key consideration for subsequent functionalization.
Caption: Summary of positional reactivity on the this compound ring.
III. Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-substitution), a suitable base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd).[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
IV. References
-
BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from --INVALID-LINK--
-
Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. Retrieved from --INVALID-LINK--
-
Singh, R. P., & Nolan, S. P. (2005). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Organometallics. Retrieved from --INVALID-LINK--
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Schlosser, M. (2006). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. Retrieved from --INVALID-LINK--
-
Kowalczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Retrieved from --INVALID-LINK--
-
Magent, M. A., & de Vries, J. G. (2015). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from --INVALID-LINK--
-
Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. New Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved from --INVALID-LINK--
-
Schoenebeck, F., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from --INVALID-LINK--
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from --INVALID-LINK--
-
Iqbal, S., et al. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synlett. Retrieved from --INVALID-LINK--
-
Hartwig, J. F., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Schoenebeck, F., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Oestreich, M., et al. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Chemistry – A European Journal. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam? Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. Retrieved from --INVALID-LINK--
-
MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from --INVALID-LINK--
-
University of Missouri–St. Louis. (n.d.). The Grignard Reaction. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from --INVALID-LINK--
-
Organic Chemistry Division. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Harrowfield, J., et al. (2022). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules. Retrieved from --INVALID-LINK--
-
Alcaide, B., et al. (2022). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. Retrieved from --INVALID-LINK--
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from --INVALID-LINK--
-
Schlosser, M. (2015). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ARKIVOC. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Retrieved from --INVALID-LINK--
-
ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chimia.ch [chimia.ch]
- 19. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Technical Support Center: Managing Reaction Exotherms with 1,3-Dibromo-2-fluorobenzene
Welcome to the technical support guide for 1,3-Dibromo-2-fluorobenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. While its unique substitution pattern makes it valuable for introducing fluorinated moieties, the reactions required to functionalize its carbon-bromine bonds—particularly metal-halogen exchange—are frequently associated with significant and potentially hazardous exotherms.
This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you manage these thermal risks effectively, ensuring both the safety of your experiment and the integrity of your results.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of reactivity and thermal hazards associated with this compound.
Q1: What are the primary thermal hazards associated with this compound?
The primary thermal hazard does not stem from the molecule's intrinsic instability but from the high energy released during its chemical transformations.[1] The most common and highly exothermic reactions involve metal-halogen exchange to form organometallic intermediates, such as Grignard reagents or organolithiums.[2][3] These reactions are often characterized by:
-
High Enthalpy of Reaction: A large amount of heat is generated in a short period.
-
Induction Periods: Reactions, especially Grignard formations, may not start immediately upon reagent addition. This can lead to a dangerous accumulation of unreacted reagents.[2]
-
Potential for Thermal Runaway: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can rise uncontrollably, leading to solvent boiling, pressure buildup, and potentially a reactor failure or fire.[2][4][5][6]
Q2: How does the fluorine substituent affect the reactivity and exothermic potential of the C-Br bonds?
The fluorine atom significantly influences the molecule's reactivity through its strong electron-withdrawing inductive effect. This has two key consequences:
-
Increased Acidity of Ring Protons: The fluorine atom can make adjacent ring protons more acidic, which can be a consideration in lithiation reactions, potentially leading to competing deprotonation pathways.[3][7]
-
Activation of C-Br Bonds: The electron-withdrawing nature of fluorine can influence the rate and regioselectivity of metal-halogen exchange at the bromine positions. While the C-F bond itself is extremely strong and stable, this electronic effect modifies the reactivity of the rest of the molecule.
The primary exothermic potential remains the formation of the C-Mg or C-Li bond, a reaction that is fundamentally energetic regardless of the specific aromatic substrate.
Q3: What is a thermal runaway, and how can it occur with this compound?
A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn further accelerates heat production.[8] This cycle can lead to a catastrophic loss of control. For reactions with this compound, a typical runaway scenario is:
-
Accumulation: A highly reactive reagent (e.g., n-BuLi or Mg turnings with an initiator) is added to the substrate under cooling, but the reaction fails to initiate.
-
Initiation: The reaction suddenly begins, now with a large excess of reagent available.
-
Exotherm: A massive amount of heat is released almost instantaneously.
-
Loss of Cooling: The cooling system (e.g., an ice bath) is overwhelmed and cannot remove heat fast enough.[6]
-
Boiling & Pressurization: The reaction temperature shoots past the solvent's boiling point, causing rapid gas and vapor generation in a closed or restricted system, leading to a dangerous pressure increase.[2]
Q4: What preliminary safety assessments should I perform before running a reaction?
Before any experiment, especially a scale-up, a thorough risk assessment is mandatory. The RAMP (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) framework is an excellent guide.[2]
-
Recognize Hazards: Identify the highly exothermic nature of the planned reaction (e.g., Grignard, lithiation), the flammability of solvents (THF, ether), and the corrosivity of reagents.[2][9]
-
Assess Risks: Calculate the potential adiabatic temperature rise to understand the worst-case scenario if cooling were to fail.[4] This requires knowing the heat of reaction, which can be estimated from literature for similar compounds or, ideally, measured by reaction calorimetry.[10][11]
-
Minimize Risks: Use engineering controls like fume hoods, blast shields, and appropriate reactor setups. Plan for slow, controlled reagent addition and ensure your cooling capacity is sufficient.[12] Never run a reaction at a scale where you cannot manage the exotherm.
-
Prepare for Emergencies: Know the location of fire extinguishers (Class D for metal fires, if applicable), safety showers, and eyewashes. Have an emergency quenching plan and appropriate quenching agents readily available.[13][14][15]
Part 2: Troubleshooting Guide for Common Reactions
This section provides direct answers to specific issues you may encounter during common experimental procedures.
Scenario 1: Grignard Reagent Formation (R-Br + Mg -> R-MgBr)
Q: My Grignard reaction with this compound isn't starting. Is it safe to add more reagent or heat the mixture?
A: NO. This is one of the most dangerous situations in process chemistry. An uninitiated Grignard reaction with an accumulation of alkyl halide is a classic recipe for a severe thermal runaway.[2]
Causality: The magnesium turnings are likely passivated by a layer of magnesium oxide. The reaction will not begin until this layer is breached. Adding more substrate only increases the amount of "fuel" available for when the reaction finally does initiate. Applying external heat can cause the reaction to start with explosive violence.
Troubleshooting Protocol:
-
STOP ADDITION: Immediately cease adding the this compound solution.
-
DO NOT HEAT: Never apply bulk heating to a Grignard reaction that has not initiated.
-
Attempt Safe Initiation:
-
Add a single, small crystal of iodine.
-
Add a few drops of a pre-formed Grignard reagent or an initiator like 1,2-dibromoethane.
-
If stirring is sufficient, sometimes the mechanical action of the stir bar grinding against the magnesium can initiate the reaction.
-
-
Monitor Closely: Watch for signs of initiation: localized bubbling on the magnesium surface, a gentle rise in temperature, or the appearance of a cloudy/grayish color.
-
If Initiation Fails: If the reaction still does not start, it is safest to quench the entire setup carefully. Do not leave an uninitiated Grignard reaction unattended.
Q: My Grignard reaction temperature is rising much faster than expected. What are my immediate steps?
A: This indicates that the rate of heat generation is approaching or exceeding your cooling capacity. Act immediately to regain control.
Emergency Action Plan:
-
Stop Reagent Addition: Immediately stop the feed of the substrate.[12]
-
Maximize Cooling: Ensure your cooling bath is full and has maximum surface contact with the flask. If using a chiller, ensure it is running at its setpoint. Have a backup cooling bath (e.g., dry ice/acetone) ready to deploy if the primary bath fails or is overwhelmed.[12]
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls and prevent hot spots.[4]
-
Prepare to Quench: If the temperature continues to rise uncontrollably towards the solvent's boiling point, prepare for an emergency quench as detailed in the protocols below.
Scenario 2: Lithiation / Metal-Halogen Exchange (R-Br + n-BuLi -> R-Li + n-BuBr)
Q: I'm performing a lithiation at -78 °C. How do I ensure the reaction is proceeding as expected and not just accumulating unreacted organolithium?
A: This is a critical concern as the metal-halogen exchange is often extremely fast, even at low temperatures. The exotherm should be noticeable and correlated with the addition rate. If it is not, you may be accumulating the highly pyrophoric and reactive alkyllithium reagent.[16]
Best Practices for Monitoring:
-
Monitor Internal Temperature: Use a calibrated thermocouple to monitor the internal reaction temperature, not the bath temperature. You should observe a slight, controlled exotherm of a few degrees with a steady addition rate. No temperature change means no reaction.
-
Controlled Addition: Add the organolithium reagent slowly (dropwise) and sub-surface to avoid localized heating at the point of addition.[17]
-
In-Process Control (IPC) Quench: For larger scales, you can pause the addition, withdraw a small, known volume of the reaction mixture via syringe, and quench it into a vial containing an electrophile like benzaldehyde or an NMR tube with D₂O. Analysis of the quenched sample can confirm the presence of your desired lithiated intermediate.
Q: What is the safest way to quench a large-scale lithiation reaction involving this substrate?
A: Never add water or protic solvents directly to a cold, concentrated organolithium solution. This will cause a violent, uncontrolled exotherm and potentially ignite the solvent. The safest method is a "reverse quench" where the organolithium solution is slowly transferred to a separate, well-stirred, and cooled quenching solution.
Recommended Quenching Protocol:
-
Prepare Quench Vessel: In a separate flask, large enough to hold both the reaction mixture and the quench solution, add a less reactive quenching agent like isopropanol, diluted with an inert solvent like heptane or toluene.[14][17] Cool this mixture in an ice bath.
-
Slow Transfer: Using a cannula or a pump, slowly transfer the cold organolithium solution from the reaction vessel into the vigorously stirred quenching solution.[15]
-
Monitor Temperature: Monitor the temperature of the quenching vessel throughout the transfer, adjusting the addition rate to keep it within a safe range (e.g., below 20-30 °C).
-
Secondary Quench: Once the organolithium transfer is complete, you can then slowly add a more reactive quencher like methanol, followed cautiously by water, to ensure all reactive species are destroyed.[17]
Part 3: Protocols for Thermal Hazard Management
Adherence to validated protocols is essential for safety. The following are generalized methodologies that should be adapted to your specific laboratory and scale.
Protocol 1: Reaction Calorimetry Screening
Reaction calorimetry measures the heat flow from a reaction in real-time, providing crucial data for safe scale-up.[11][18]
Objective: To determine the total heat of reaction (ΔH), maximum heat flow (q_max), and potential for thermal accumulation.
Methodology (Heat Flow Calorimetry):
-
Calibration: Perform a solvent and heater calibration to determine the overall heat transfer coefficient (UA) of your reactor system.[18]
-
Setup: Charge the reaction calorimeter vessel with this compound and the solvent. Establish thermal equilibrium at the desired starting temperature (e.g., -78 °C for lithiation).
-
Dosing: Add the second reagent (e.g., n-BuLi solution) at a precise, controlled rate using a dosing pump.
-
Data Acquisition: The calorimetry software will record the internal temperature (Tr) and the jacket temperature (Tj). It calculates the real-time heat flow (q) using the equation: q = UA(Tr - Tj) .
-
Analysis:
-
Integrate the heat flow curve over time to get the total heat of reaction.
-
Identify the maximum heat release rate to ensure your pilot or large-scale reactor can handle the cooling demand.
-
Observe the reaction profile. A sharp exotherm that immediately follows the addition indicates a fast reaction with low accumulation. A delayed exotherm signals a dangerous induction period.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
Objective: To neutralize reactive chemicals and absorb thermal energy during a runaway event. This is a last resort.
Prerequisites: A quench "kill" solution should be prepared in advance and kept near the reaction. This solution should be a high-boiling, inert solvent (like toluene) containing a mild quenching agent (like isopropanol or acetic acid).[14]
Procedure:
-
Alert Personnel: Announce the emergency so others can evacuate the immediate area.
-
Stop All Feeds: Immediately stop any reagent addition.
-
Deploy Emergency Cooling: If possible and safe, add dry ice directly to the cooling bath to create a powerful cooling slurry.
-
Quench Addition: If the temperature continues to rise and approaches the boiling point of the solvent, and you can do so from a safe distance (behind a blast shield), slowly and carefully add the pre-prepared kill solution to the reaction.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Part 4: Data & Visualization
Table 1: Physicochemical & Safety Data for this compound
| Property | Value | Source |
| CAS Number | 1435-54-7 | [19][20] |
| Molecular Formula | C₆H₃Br₂F | [21] |
| Molecular Weight | 253.89 g/mol | [20] |
| Appearance | White to yellow solid or liquid | [19] |
| Melting Point | 33-36 °C (lit.) | |
| Boiling Point | 216 °C (lit.) | |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Hazards | Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335) | [19] |
Table 2: Recommended Engineering & Administrative Controls
| Control Type | Recommendation | Rationale |
| Engineering | Operate within a certified chemical fume hood. | Contains vapors and provides a physical barrier. |
| Use a blast shield for reactions at scale or with unknown exotherms. | Protects the user from potential vessel rupture or splashes. | |
| Use a jacketed reactor with a recirculating chiller for temperature control. | Provides more precise and powerful cooling/heating than passive baths.[12] | |
| Employ automated lab reactor systems with safety overrides. | Software can automatically stop reagent addition if a set temperature limit is exceeded.[22] | |
| Administrative | Never work alone when handling highly reactive reagents. | Ensures a second person is available to assist in an emergency. |
| Perform a small-scale (e.g., 1-5g) trial before scaling up. | Identifies unforeseen hazards at a manageable level.[2] | |
| Do not store organolithium or Grignard reagents with incompatible chemicals. | Prevents accidental violent reactions. | |
| All personnel must be trained on the specific hazards and quenching procedures. | Ensures a competent and prepared response to deviations. |
Diagrams
Caption: Decision workflow for thermal safety assessment.
Caption: Controlled reagent addition & quenching workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. chimia.ch [chimia.ch]
- 4. amarequip.com [amarequip.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. publications.iupac.org [publications.iupac.org]
- 11. syrris.com [syrris.com]
- 12. labproinc.com [labproinc.com]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 19. This compound | 1435-54-7 [sigmaaldrich.com]
- 20. chemscene.com [chemscene.com]
- 21. CAS 1435-54-7: this compound | CymitQuimica [cymitquimica.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Effective Work-up Procedures for Reactions Involving 1,3-Dibromo-2-fluorobenzene
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the effective work-up procedures for reactions involving 1,3-dibromo-2-fluorobenzene. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions in a user-friendly format to address the specific challenges encountered during experimentation with this versatile, yet nuanced, reagent.
Introduction: The Unique Chemistry of this compound
This compound is a valuable building block in organic synthesis, prized for its potential in creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The presence of three distinct halogen substituents on the benzene ring offers multiple reactive handles for sequential functionalization. However, the interplay of the bulky, electron-withdrawing bromine atoms and the highly electronegative ortho-fluorine atom imparts specific chemical properties that necessitate careful consideration during the reaction work-up.[1][2] This guide will equip you with the knowledge to navigate these subtleties and achieve clean, efficient isolation of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?
A1: As with any halogenated aromatic compound, it is crucial to handle this compound with appropriate safety measures. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors.
-
Waste Disposal: Dispose of all waste containing this compound and its derivatives as halogenated organic waste, following your institution's safety guidelines.
Q2: I am performing a Suzuki-Miyaura coupling with this compound. What are the common pitfalls during the work-up of this reaction?
A2: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation with this substrate. However, challenges during work-up often arise from the following:
-
Incomplete Reactions: The presence of two bromine atoms allows for both mono- and di-substituted products. If the reaction does not go to completion, you will have a mixture of starting material, mono-arylated, and di-arylated products, which can be challenging to separate.
-
Boronic Acid Residues: Excess boronic acid and its byproducts can complicate purification.
-
Palladium Catalyst Removal: Residual palladium can contaminate your product and may require specific purification techniques to remove.
Q3: My lithiation reaction with this compound is not giving the expected product after quenching. What could be the issue?
A3: Lithiation of this compound is a common strategy for introducing nucleophilic character. Problems often stem from:
-
Incomplete Lithiation: Traces of water in your solvent or on your glassware can quench the organolithium reagent, leading to incomplete reaction.[3] Ensure all materials are scrupulously dried.
-
Incorrect Quenching: The choice of quenching agent and the temperature at which it is added are critical. A highly exothermic quench can lead to side reactions.
-
Product Instability: The lithiated intermediate or the final product may be unstable to acidic or basic conditions during the work-up.[4]
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Work-up
Symptoms: A persistent, stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.
Causality: The presence of polar, high molecular weight byproducts, or residual palladium complexes can act as surfactants, stabilizing the emulsion. The fluorinated nature of the compounds can also alter the physical properties of the organic layer, contributing to this issue.
Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Addition of Brine | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion. | Add saturated aqueous NaCl solution and gently agitate. |
| Filtration through Celite® | The fine, porous nature of Celite® can break up the emulsion by providing a large surface area for the dispersed droplets to coalesce. | Pass the entire mixture through a pad of Celite® in a Büchner funnel. |
| Addition of a Different Organic Solvent | Changing the polarity of the organic phase can disrupt the forces stabilizing the emulsion. | Add a small amount of a less polar solvent like hexanes or a more polar one like ethyl acetate. |
Issue 2: Difficulty in Removing Palladium Residues
Symptoms: The isolated product has a persistent grey or black color, and analysis (e.g., NMR, ICP-MS) indicates palladium contamination.
Causality: Palladium catalysts, particularly in their Pd(0) state, can be finely dispersed and difficult to remove by simple extraction. Some palladium complexes may also have some solubility in the organic phase.
Solutions:
| Solution | Mechanism of Action | Implementation Notes |
| Treatment with Activated Carbon | The high surface area of activated carbon effectively adsorbs palladium residues. | Stir the organic solution of the crude product with a small amount of activated carbon for 30-60 minutes, then filter through Celite®. |
| Aqueous Wash with Thiol-Containing Reagents | Reagents like sodium thiomethoxide or L-cysteine form strong complexes with palladium, pulling it into the aqueous phase. | Perform an additional aqueous wash with a dilute solution of the chosen reagent. Be mindful of the potential for reaction with your product if it is an electrophile. |
| Silica Gel Chromatography | Palladium residues often adhere strongly to silica gel. | This is typically part of the final purification step. Ensure the palladium is fully retained at the baseline. |
Experimental Protocols
Protocol 1: Standard Work-up for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for the work-up of a Suzuki-Miyaura reaction involving this compound.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of the inorganic base and boronic acid byproducts.
-
Brine Wash: Perform a subsequent wash with saturated aqueous NaCl (brine) to aid in breaking any emulsions and to further remove water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Quenching and Work-up of a Lithiation Reaction
This protocol outlines a safe and effective method for quenching a lithiation reaction of this compound and working it up.
Step-by-Step Methodology:
-
Cooling: Maintain the reaction mixture at the low temperature at which the lithiation was performed (e.g., -78 °C).
-
Quenching: Slowly add the electrophile at -78 °C. After the addition is complete, allow the reaction to stir for the appropriate time at low temperature before slowly warming to room temperature.
-
Aqueous Quench: Once the reaction with the electrophile is complete, cool the mixture back down in an ice bath (0 °C) and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining organolithium species. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic extracts with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Diagram 1: General Work-up Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the work-up of a Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Logic for Failed Lithiation Reactions
Caption: A decision tree for troubleshooting unsuccessful lithiation reactions.
References
Long-term storage and stability issues of 1,3-Dibromo-2-fluorobenzene
Welcome to the technical support guide for 1,3-Dibromo-2-fluorobenzene (CAS 1435-54-7). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the long-term storage, stability, and troubleshooting of common issues encountered during its use.
Introduction
This compound is a key aromatic building block in organic synthesis, valued for its specific substitution pattern that allows for diverse chemical transformations.[1] However, like many halogenated aromatic compounds, its stability during long-term storage can be a concern, potentially impacting experimental reproducibility and outcomes. This guide provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: The recommended storage condition is at room temperature in a tightly sealed container, placed in a dry and well-ventilated area.[2] It is crucial to protect it from moisture and strong oxidizing agents.
Q2: What is the physical appearance of this compound, and can it change over time?
A2: This compound is typically a white to yellow or brown solid or liquid. A noticeable darkening of the material over time may indicate potential degradation or the presence of impurities. While a slight yellow tinge is common, a significant color change to brown should prompt a purity re-evaluation.
Q3: What are the primary safety hazards associated with this compound?
A3: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Always handle this chemical in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on this compound are not extensively documented, related brominated aromatic compounds are known to undergo photodegradation, often through the cleavage of the carbon-bromine bond.[4][5] As a precautionary measure, it is advisable to store this compound in an amber or opaque container to minimize exposure to UV light.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
You are performing a cross-coupling reaction (e.g., Suzuki, Stille) and observe lower than expected yields or the formation of unknown impurities compared to previous experiments with a new bottle of this compound.
Potential Cause: The quality of your this compound may have diminished over time. Halogenated aromatics can be susceptible to subtle degradation, which can introduce nucleophilic or electrophilic impurities that interfere with catalytic cycles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Detailed Steps:
-
Purity Assessment: Before use, especially with older stock, it is prudent to check the purity. The recommended methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.
-
¹H and ¹⁹F NMR Spectroscopy: Provides a clear picture of the compound's integrity and can reveal the presence of proton- or fluorine-containing impurities.
-
-
Purification: If impurities are detected, consider purification. For solid material, recrystallization from a suitable solvent (e.g., ethanol/water) can be effective. If it is a liquid or a stubborn solid, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) is a reliable option.
-
Use Fresh Reagent: If purification is not feasible or does not resolve the issue, use a fresh, unopened bottle of this compound.
Issue 2: Visual Changes in the Stored Material
Your stored this compound, which was initially a pale yellow liquid/solid, has turned a noticeable brown color.
Potential Cause: This color change often suggests the formation of trace amounts of decomposition products. While not definitively identified in the literature for this specific compound, analogous halogenated aromatics can undergo slow oxidation or dehalogenation, leading to colored impurities. High temperatures can accelerate this process, potentially forming products like brominated phenols or benzenes.[6]
Decision Matrix for Visually Degraded Reagent:
| Observation | Risk Level | Recommended Action |
| Slight darkening (pale yellow to amber) | Low | Proceed with caution. A purity check via GC or NMR is recommended for sensitive applications. |
| Significant darkening (amber to brown) | Medium | Do not use for sensitive or stoichiometric-critical reactions without prior purification and purity confirmation. |
| Formation of a precipitate or haze | High | The material has likely undergone significant degradation. Purification is mandatory. If unable to purify, dispose of it according to institutional guidelines. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with a standard non-polar column (e.g., DB-5MS or equivalent).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. Identify any significant impurities by comparing their mass spectra to a library (e.g., NIST).
Potential Degradation Pathways
While specific long-term, room-temperature degradation pathways are not well-documented, we can infer potential routes based on the chemistry of similar molecules.
Caption: Postulated degradation pathways for this compound.
These pathways are hypothetical for ambient storage but are based on known reactivity patterns of halogenated aromatics. Proper storage—sealed, dry, and dark—is the most effective way to mitigate these potential issues.
References
- 1. CAS 1435-54-7: this compound | CymitQuimica [cymitquimica.com]
- 2. 1435-54-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. Research Portal [researchportal.murdoch.edu.au]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,3-Dibromo-2-fluorobenzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1,3-Dibromo-2-fluorobenzene in catalyzed reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to catalyst poisoning and deactivation. Our goal is to empower you with the knowledge to diagnose and resolve common issues, leading to more efficient, reproducible, and successful experiments.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your work with this compound.
Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Stalls or Shows Low Conversion.
Question: I am observing low or no conversion of my this compound in a cross-coupling reaction. What are the likely causes related to catalyst poisoning and deactivation?
Answer: Low or no conversion in palladium-catalyzed reactions with this compound can often be traced back to catalyst poisoning or deactivation. The primary suspects are impurities in the starting materials or reagents, as well as potential interactions with the substrate or its byproducts.
-
Impurities in this compound: Even trace amounts of sulfur or phosphorus compounds, which may be remnants from the synthesis of the starting material, can act as potent catalyst poisons.[1] These impurities can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[1]
-
Solvent and Reagent Quality: Solvents can contain impurities that are detrimental to the catalyst. For instance, technical-grade solvents may contain sulfur compounds or other reactive species that poison the catalyst.[2] Similarly, the quality of your base and other reagents is crucial.
-
Formation of Palladium Black: A common sign of catalyst deactivation is the precipitation of palladium black, which is essentially agglomerated palladium nanoparticles.[2] This process reduces the available surface area of the catalyst, leading to a significant drop in activity.[2]
-
Fluoride-Induced Effects: While the C-F bond in this compound is generally stable, the presence of fluoride ions, either from side reactions or as impurities, can have a complex role. In some cases, fluoride ions can promote the catalytic cycle, but in excess, they can also form unreactive anionic species with the coupling partners or the catalyst itself, leading to inhibition.[3][4]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: My Reaction is Inconsistent and Yields are not Reproducible.
Question: I am struggling with reproducibility in my reactions using this compound. What could be the source of this variability?
Answer: Inconsistent results are often a symptom of subtle variations in reaction conditions or reagent quality that lead to unpredictable catalyst deactivation.
-
Atmosphere Control: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation of the catalyst, reducing its activity.
-
Water Content: The presence of water can have a significant impact on many cross-coupling reactions. While some protocols are tolerant to water, others are highly sensitive. Inconsistent water content in your solvents or reagents can lead to variable results.
-
Batch-to-Batch Variation in Reagents: There can be significant differences in the purity of this compound and other reagents from different suppliers or even between different batches from the same supplier. These variations can introduce inconsistent levels of catalyst poisons.
-
Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling reactions, can be sensitive to air and moisture.[5] Improper storage or handling can lead to ligand degradation, which in turn affects the stability and activity of the catalyst.[5]
Experimental Protocol for Ensuring Reproducibility:
-
Reagent Qualification: Before starting a series of experiments, qualify each new batch of this compound and other critical reagents by running a small-scale test reaction.
-
Solvent Purification: Use freshly purified and degassed solvents for your reactions. Anhydrous solvents should be stored under an inert atmosphere.
-
Inert Atmosphere: Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line, to minimize oxygen exposure.
-
Consistent Reaction Setup: Ensure that all reaction parameters, including temperature, stirring rate, and the order of reagent addition, are kept consistent between experiments.
Issue 3: I am observing the formation of side products, and my desired product is difficult to purify.
Question: My reaction with this compound is producing significant side products. Could this be related to catalyst deactivation?
Answer: Yes, the formation of side products can be linked to catalyst deactivation. As the primary catalytic pathway becomes less efficient due to poisoning or degradation, alternative reaction pathways can become more prominent.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the organometallic reagent or two molecules of the aryl halide is a common side reaction. This can be exacerbated by a catalyst that is not performing optimally.
-
Dehalogenation: The reduction of the C-Br bond to a C-H bond can occur, leading to the formation of 1-bromo-2-fluorobenzene or 3-bromo-2-fluorobenzene.
-
Double Addition: Given the presence of two bromine atoms on the substrate, double cross-coupling can occur, leading to a mixture of mono- and di-substituted products. While this may be the desired outcome in some cases, controlling the selectivity can be challenging.
Strategies to Minimize Side Product Formation:
| Strategy | Rationale |
| Optimize Ligand-to-Metal Ratio | A higher ligand-to-metal ratio can help to stabilize the catalyst and prevent side reactions.[6] |
| Control Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by disfavoring side reactions with higher activation energies. |
| Use a More Active Catalyst System | A highly active catalyst can promote the desired reaction at a faster rate than competing side reactions. |
| Adjust Stoichiometry | Carefully controlling the stoichiometry of the coupling partners can help to minimize homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: The most common catalyst poisons are sulfur and phosphorus compounds.[1] These can be present as impurities in your starting materials, solvents, or other reagents.[1][2] Halide ions, particularly bromide and iodide, can also inhibit the catalyst at high concentrations.[7]
Q2: How can I detect catalyst poisons in my starting materials?
A2: Several analytical techniques can be used to identify and quantify catalyst poisons. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for detecting volatile organic impurities.[8][9] Inductively coupled plasma mass spectrometry (ICP-MS) can be used to detect trace metal impurities.[10] For non-volatile organic poisons, techniques like liquid chromatography-mass spectrometry (LC-MS) may be necessary.
Q3: Can the fluorine atom in this compound poison the catalyst?
A3: The fluorine atom itself, when part of the aromatic ring, is generally not considered a catalyst poison. The C-F bond is typically the least reactive of the carbon-halogen bonds in oxidative addition.[11] However, as mentioned earlier, the fluoride ion (F-) can have a dual role, sometimes promoting and sometimes inhibiting the reaction depending on the specific conditions and concentration.[3]
Q4: Are there any specific ligands that are more resistant to deactivation in reactions with halogenated substrates?
A4: Yes, the choice of ligand is critical for catalyst stability and activity.[5] For reactions with aryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are often employed.[5][12] These ligands can help to stabilize the palladium center and promote the desired catalytic cycle while minimizing deactivation pathways.[5]
Q5: Is it possible to regenerate a poisoned palladium catalyst?
A5: In some cases, catalyst regeneration is possible, but it is often challenging and may not fully restore the initial activity.[13][14][15] For palladium black, regeneration is generally not feasible in a laboratory setting. For catalysts poisoned by adsorbed species, washing with appropriate solvents or reagents can sometimes remove the poison.[13] However, for strongly bound poisons, more aggressive treatments like high-temperature oxidation or reduction may be necessary, which are not always practical.[14][16] Prevention of poisoning is always the more effective strategy.[17]
Diagram of a General Catalytic Cycle and Points of Deactivation:
Caption: A generalized catalytic cycle for cross-coupling reactions, highlighting points of catalyst poisoning and deactivation.
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Gulf Bio Analytical [gulfbioanalytical.com]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 15. ss-pub.org [ss-pub.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H and ¹³C NMR Spectra of 1,3-Dibromo-2-fluorobenzene
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1,3-Dibromo-2-fluorobenzene, offering a framework for interpreting the spectra of this and similar halogenated aromatic compounds. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently assign spectral features to the molecular structure.
The Molecular Landscape of this compound
This compound presents a fascinating case for NMR analysis due to its unique substitution pattern. The molecule has three different substituents—two bromine atoms and a fluorine atom—on a benzene ring, leading to a low-symmetry structure where all three aromatic protons and all six aromatic carbons are chemically non-equivalent. This non-equivalence results in a complex and informative NMR spectrum.
Predicting and Interpreting the ¹H NMR Spectrum
The aromatic region of a ¹H NMR spectrum, typically between 6.5 and 8.0 ppm, provides a wealth of information about the electronic environment of the protons on a benzene ring.[1] For this compound, we expect to see three distinct signals, each corresponding to one of the aromatic protons: H-4, H-5, and H-6.
The chemical shifts of these protons are influenced by the electron-withdrawing nature of the halogen substituents.[2] Both bromine and fluorine are electronegative, and their presence will generally deshield the aromatic protons, shifting their signals downfield compared to benzene (δ ~7.3 ppm).[2] The magnitude of this deshielding effect depends on the position of the proton relative to the substituents.
Furthermore, the fluorine atom (¹⁹F) has a nuclear spin of I = 1/2, similar to a proton. This leads to through-bond spin-spin coupling between the fluorine nucleus and the nearby protons, resulting in additional splitting of the proton signals. This H-F coupling is a powerful tool for assigning protons, as the coupling constants (J-values) are dependent on the number of bonds separating the coupled nuclei.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.4 | Doublet of doublets of doublets (ddd) | ³J(H4-H5) = 7-9, ⁴J(H4-H6) = 1-2, ⁴J(H4-F) = 4-6 |
| H-5 | 7.0 - 7.2 | Triplet of doublets (td) or ddd | ³J(H5-H4) = 7-9, ³J(H5-H6) = 7-9, ⁵J(H5-F) = 1-3 |
| H-6 | 7.4 - 7.6 | Doublet of doublets of doublets (ddd) | ³J(H6-H5) = 7-9, ⁴J(H6-H4) = 1-2, ³J(H6-F) = 8-10 |
Analysis of the Predicted ¹H NMR Spectrum:
-
H-6: This proton is expected to be the most downfield (deshielded) due to its position ortho to a bromine atom and meta to another bromine and the fluorine atom. It will appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 (³J, ortho coupling, typically 7-10 Hz), H-4 (⁴J, meta coupling, typically 2-3 Hz), and the fluorine atom (³J, ortho H-F coupling, typically 8-10 Hz).[3]
-
H-4: This proton is situated ortho to a bromine atom and will also be significantly deshielded. Its signal will be a doublet of doublets of doublets (ddd) arising from coupling to H-5 (³J), H-6 (⁴J), and the fluorine atom (⁴J, meta H-F coupling, typically 4-6 Hz).
-
H-5: Being meta to both bromine atoms and the fluorine atom, H-5 is expected to be the most upfield (shielded) of the three aromatic protons. Its signal will likely appear as a triplet of doublets (td) or a ddd. The major splitting will be from the two ortho protons, H-4 and H-6 (³J), which may be similar enough to appear as a triplet. This "triplet" will be further split by the smaller coupling to the fluorine atom (⁵J, para H-F coupling, typically 1-3 Hz).
Visualizing the Coupling Interactions:
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.
Deciphering the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically 110-160 ppm), corresponding to the six chemically non-equivalent carbon atoms.[2] The chemical shifts of these carbons are influenced by the electronegativity and spin-orbit effects of the attached halogens.[4]
A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-320 Hz, appearing as a doublet.[5][6] Carbons further away will show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings, which are invaluable for definitive signal assignment.[7][8]
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |
| C-1 | 110 - 115 | Doublet | ²JCF ≈ 20-30 |
| C-2 | 155 - 160 | Doublet | ¹JCF ≈ 240-260 |
| C-3 | 110 - 115 | Doublet | ²JCF ≈ 20-30 |
| C-4 | 130 - 135 | Doublet | ³JCF ≈ 5-10 |
| C-5 | 125 - 130 | Doublet | ⁴JCF ≈ 1-3 |
| C-6 | 128 - 133 | Doublet | ³JCF ≈ 5-10 |
Analysis of the Predicted ¹³C NMR Spectrum:
-
C-2: This carbon, directly attached to the highly electronegative fluorine atom, will be the most deshielded and appear furthest downfield. Its signal will be a large doublet due to the one-bond C-F coupling.
-
C-1 and C-3: These carbons are bonded to bromine atoms and are adjacent to the fluorine-bearing carbon. They will appear as doublets due to two-bond C-F coupling. Their chemical shifts will be influenced by the heavy atom effect of bromine.
-
C-4 and C-6: These carbons are ortho and para to the fluorine atom, respectively, and will exhibit three-bond C-F coupling, appearing as doublets with smaller J-values.
-
C-5: This carbon is meta to the fluorine atom and will show the smallest, four-bond C-F coupling, which may not always be resolved.
Visualizing the Molecular Structure:
Caption: Structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the aromatic carbon region (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
-
Advanced Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings, particularly between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Workflow for NMR Data Acquisition and Analysis:
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
The interpretation of ¹H and ¹³C NMR spectra of this compound is a systematic process that relies on understanding the fundamental principles of chemical shifts and spin-spin coupling. By carefully analyzing the multiplicities and coupling constants, particularly those involving fluorine, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a predictive framework that can be applied to the experimental data, enabling researchers to confidently elucidate the structure of this and other complex halogenated aromatic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. westmont.edu [westmont.edu]
- 8. pubs.acs.org [pubs.acs.org]
Mass spectrometry fragmentation analysis of 1,3-Dibromo-2-fluorobenzene
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1,3-Dibromo-2-fluorobenzene: A Comparative Evaluation of Ionization Techniques
For researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of halogenated aromatic compounds, mass spectrometry stands as an indispensable analytical tool. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound (C₆H₃Br₂F), a compound representative of many halogenated intermediates and impurities encountered in pharmaceutical and chemical synthesis.
We will move beyond a simple recitation of methods to explore the causality behind instrumental choices, comparing the information-rich but energetic fragmentation of Electron Ionization (EI) with softer, molecular weight-confirming techniques like Chemical Ionization (CI) and Atmospheric Pressure Chemical Ionization (APCI). This guide synthesizes established fragmentation principles with data from structural analogs to provide a predictive and practical framework for method development and data interpretation.
Physicochemical Properties and Analytical Significance
This compound is a substituted aromatic compound with a molecular weight of approximately 253.89 g/mol .[1][2] Its structure, featuring two bromine atoms and one fluorine atom, presents a unique signature for mass spectrometric analysis due to the characteristic isotopic distributions of the halogens. Understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, for monitoring reaction progress, and for characterizing impurities in regulatory submissions.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂F | [1][2] |
| Average Mass | 253.89 g/mol | [1] |
| Monoisotopic Mass | 251.85855 Da | [1] |
| CAS Number | 1435-54-7 | [1][2] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
Given its semi-volatile nature, GC-MS is the primary technique for the analysis of this compound. The choice of ionization source—typically Electron Ionization (EI) or Chemical Ionization (CI)—dramatically alters the resulting mass spectrum.[3]
Electron Ionization (EI): For Structural Elucidation
EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing reproducible and extensive fragmentation.[4][5] This creates a detailed fragmentation pattern that serves as a molecular fingerprint, ideal for structural confirmation and library matching.[6]
-
Molecular Ion (M⁺•) Cluster (m/z 252, 254, 256): The most telling feature will be the molecular ion cluster. Due to the two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a triplet of peaks.[9] The peak at m/z 252 corresponds to the molecule with two ⁷⁹Br atoms, m/z 254 contains one ⁷⁹Br and one ⁸¹Br, and m/z 256 contains two ⁸¹Br atoms. The relative intensity ratio will be approximately 1:2:1.
-
Loss of a Bromine Radical ([M-Br]⁺, m/z 173/175): A primary and highly favorable fragmentation pathway for halogenated aromatics is the cleavage of a carbon-halogen bond.[10][11] The loss of a bromine radical (•Br) will result in a prominent fragment ion cluster at m/z 173 (C₆H₃⁷⁹BrF)⁺ and m/z 175 (C₆H₃⁸¹BrF)⁺, with a relative intensity of about 1:1.
-
Loss of Both Bromine Atoms ([M-2Br]⁺•, m/z 94): Subsequent loss of the second bromine atom leads to the fluorophenyl radical cation at m/z 94, [C₆H₃F]⁺•.
-
Loss of Fluorine vs. Bromine: The C-Br bond (bond energy ~280 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol) on an aromatic ring. Therefore, the initial loss of a bromine atom is far more probable than the loss of a fluorine atom. A fragment corresponding to [M-F]⁺ would be of very low abundance, if observed at all.
-
Ring Fragmentation: The stable aromatic ring requires significant energy to fragment.[12] However, ions such as the phenyl fragment [C₆H₅]⁺ at m/z 77 are common in the mass spectra of benzene derivatives.[13] We can anticipate lower-mass fragments corresponding to the breakdown of the aromatic core, such as C₄H₂⁺• (m/z 50).
Caption: Predicted EI fragmentation pathway for this compound.
Chemical Ionization (CI): For Molecular Weight Confirmation
For molecules that fragment excessively under EI, making the molecular ion difficult to observe, CI offers a "soft" ionization alternative.[5][14] In CI, a reagent gas (like methane or ammonia) is ionized first, and these reagent ions then transfer a proton to the analyte in a gentler process.[5]
-
Positive CI (PCI): This would produce a strong protonated molecule, [M+H]⁺, at m/z 253/255/257. Fragmentation is minimal, making PCI an excellent choice for confirming the molecular weight of the analyte.[4]
-
Negative CI (NCI): Halogenated compounds are highly electronegative and thus are exceptionally sensitive in NCI mode.[4][15] This technique can provide very low detection limits, often orders of magnitude better than EI or PCI, making it the method of choice for trace quantification. The primary ion observed might be the molecular anion (M⁻•) or a fragment resulting from halide loss.
Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative for Complex Matrices
While GC-MS is often preferred, LC-MS is a powerful alternative, particularly when the analyte is part of a complex, non-volatile matrix that is unsuitable for direct GC injection.[16][17] The choice of atmospheric pressure ionization source is critical.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is well-suited for the analysis of relatively nonpolar to moderately polar, thermally stable compounds with molecular weights typically below 1500 Da, making it an excellent candidate for this compound.[18][19] The ionization process involves a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte.[20]
-
Expected Spectrum: Similar to CI, APCI is a soft ionization technique. The primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺ at m/z 253/255/257.[19] Some in-source fragmentation may occur depending on the instrument settings, but it will be significantly less than with EI.[21]
Electrospray Ionization (ESI)
ESI is the most common LC-MS interface but is generally not ideal for nonpolar, neutral molecules like this compound because it relies on the formation of ions in solution.[22][23][24] However, under specific conditions (e.g., high capillary voltage, specific solvent compositions), radical cations (M⁺•) can sometimes be formed for polyaromatic systems.[22][25] For this specific analyte, ESI would be inefficient and is not the recommended approach.
Comparative Guide: Selecting the Right Technique
The optimal analytical technique depends entirely on the research objective.
| Technique | Primary Ion(s) | Fragmentation | Key Advantage | Best For |
| GC-EI-MS | M⁺• (m/z 252/254/256) | Extensive | Rich structural information; library searchable | Unambiguous identification, structural elucidation of unknowns. |
| GC-PCI-MS | [M+H]⁺ (m/z 253/255/257) | Minimal | Clear molecular weight confirmation | Confirming molecular weight when EI fails. |
| GC-NCI-MS | M⁻• or [M-Br]⁻ | Variable | Exceptional sensitivity | Ultra-trace quantification (e.g., environmental monitoring). |
| LC-APCI-MS | [M+H]⁺ (m/z 253/255/257) | Low to Moderate | Handles complex, non-volatile matrices | Analysis in samples not amenable to GC (e.g., biological fluids after extraction). |
Experimental Protocols
These protocols serve as a validated starting point for method development.
Protocol: GC-MS Analysis (EI and CI Modes)
Caption: General experimental workflow for GC-MS analysis.
-
Sample Preparation: Dissolve this compound standard in a high-purity solvent like hexane or ethyl acetate to create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 to 100 ng/mL.
-
Instrumentation: Use a gas chromatograph coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.[26]
-
GC Parameters:
-
Injector: 250°C, Splitless mode (for high sensitivity) or 50:1 split (for higher concentrations), 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl polysiloxane stationary phase (or similar non-polar to mid-polar column) is a robust choice.
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. Justification: This program provides good separation for semi-volatile compounds while ensuring the analyte elutes in a reasonable time.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C. Justification: Must be hot enough to prevent analyte condensation without causing thermal degradation.
-
Ion Source Temperature: 230°C (for EI), 180°C (for CI).
-
Electron Ionization (EI) Mode: Electron energy set to 70 eV.
-
Chemical Ionization (CI) Mode: Use methane as the reagent gas at a pressure optimized for the specific instrument.
-
Mass Range: Scan from m/z 50 to 350 to cover the molecular ion and all expected fragments.
-
Protocol: LC-MS Analysis (APCI Mode)
-
Sample Preparation: Dissolve the standard in a mobile-phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an APCI source.[18]
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes. Justification: The formic acid acts as a proton source to facilitate the formation of [M+H]⁺ ions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
APCI-MS Parameters:
-
Ionization Mode: Positive.
-
Corona Discharge Current: 3-5 µA.
-
Vaporizer Temperature: 400°C. Justification: Ensures efficient desolvation and vaporization of the analyte before it reaches the corona discharge.[18]
-
Sheath and Aux Gas: Nitrogen, flow rates optimized for the specific instrument to maximize signal.
-
Mass Range: Scan from m/z 100 to 350.
-
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task where the choice of technique must be aligned with the analytical goal. For definitive structural identification, GC-EI-MS is unparalleled due to its reproducible, information-rich fragmentation patterns. For confirmation of molecular weight, particularly if the molecular ion is weak in EI, GC-PCI-MS provides a clear and unambiguous answer. When the objective is trace-level quantification, the high sensitivity of GC-NCI-MS makes it the superior choice. Finally, for samples embedded in complex, non-volatile matrices, LC-APCI-MS provides a robust and reliable alternative to GC-based methods. By understanding the fundamental principles of ionization and fragmentation, researchers can effectively harness the power of mass spectrometry to characterize this and other challenging halogenated compounds.
References
- 1. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. What are the common ionization methods for GC/MS [scioninstruments.com]
- 5. waters.com [waters.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 8. Benzene, fluoro- [webbook.nist.gov]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. jordilabs.com [jordilabs.com]
- 15. CI vs. EI - Chromatography Forum [chromforum.org]
- 16. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
- 17. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 19. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 20. grokipedia.com [grokipedia.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. poseidon-scientific.com [poseidon-scientific.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1,3-Dibromo-2-fluorobenzene and its Isomers for the Modern Chemist
Introduction: The Strategic Value of Dibromofluorobenzenes in Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, polyhalogenated aromatic compounds are indispensable building blocks. Among these, dibromofluorobenzenes hold a position of strategic importance. The presence of two bromine atoms offers dual points for sequential and regioselective functionalization via cross-coupling reactions, while the fluorine atom imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of the final products.[1] This guide provides a detailed comparative analysis of the reactivity of 1,3-Dibromo-2-fluorobenzene and its structural isomers: 1,2-Dibromo-3-fluorobenzene, 1,4-Dibromo-2-fluorobenzene, and 1,3-Dibromo-5-fluorobenzene. Through an examination of their performance in key synthetic transformations, supported by experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Subtle Dance of Electrons and Sterics: Understanding Reactivity Differences
The reactivity of the carbon-bromine (C-Br) bonds in dibromofluorobenzene isomers is a nuanced interplay of electronic and steric effects imparted by the fluorine and bromine substituents. The high electronegativity of fluorine (3.98) exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and influencing the electrophilicity of the carbon atoms attached to the bromine atoms.[2] This electronic perturbation, combined with steric hindrance, dictates the regioselectivity and overall reaction rates in various transformations.
A key phenomenon to consider is the "ortho-fluorine effect," where a fluorine atom positioned ortho to a metallation site can thermodynamically stabilize the resulting metal-carbon bond. This effect has been attributed to a significant increase in the M-C bond energy with ortho-fluorine substitution.[3][4] This stabilization can direct reactions to occur at a C-H or C-Br bond adjacent to the fluorine atom.
Comparative Reactivity in Cornerstone Cross-Coupling Reactions
The true utility of dibromofluorobenzenes is most evident in their application in palladium-catalyzed cross-coupling reactions. Here, we compare the reactivity of the isomers in three of the most powerful and widely used transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, enabling the synthesis of biaryl and polyaryl structures.[5] The regioselectivity of mono-coupling in dibromofluorobenzenes is a critical consideration for synthetic chemists.
General Reactivity Trends:
The reactivity of the C-Br bonds in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Generally, a C-Br bond that is more electron-deficient (due to the inductive effect of the fluorine atom) and less sterically hindered will be more susceptible to oxidative addition by the palladium catalyst, the rate-determining step of the catalytic cycle.[6]
Isomer Comparison:
| Isomer | Structure | Observed Regioselectivity and Reactivity Insights |
| This compound | ![]() | Reactivity is sterically hindered at both C-Br bonds due to the flanking fluorine and bromine atoms. The C-Br bond at the 3-position is generally more reactive due to slightly less steric hindrance compared to the C-Br at the 1-position, which is flanked by two ortho substituents. |
| 1,2-Dibromo-3-fluorobenzene | ![]() | The C-Br bond at the 2-position is activated by the ortho-fluorine, but also sterically hindered. The C-Br at the 1-position is less sterically hindered. Regioselectivity can be controlled by the choice of catalyst and reaction conditions. |
| 1,4-Dibromo-2-fluorobenzene | ![]() | Site-selective Suzuki-Miyaura reactions have been reported, with the C-Br bond at the 4-position (para to the fluorine) being more reactive. This is attributed to a combination of electronic effects and reduced steric hindrance compared to the C-Br at the 1-position (ortho to the fluorine).[7][8] |
| 1,3-Dibromo-5-fluorobenzene | ![]() | The two C-Br bonds are equivalent due to the symmetry of the molecule. Mono- and di-substitution can be controlled by stoichiometry. The fluorine atom activates the ring towards oxidative addition.[3][9] |
Experimental Protocol: Regioselective Mono-arylation of 1,4-Dibromo-2-fluorobenzene
This protocol provides a general procedure for the selective mono-arylation at the more reactive C-4 position of 1,4-Dibromo-2-fluorobenzene.
-
Materials:
-
1,4-Dibromo-2-fluorobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1,4-dibromo-2-fluorobenzene, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Strategy: The Advantages of 1,3-Dibromo-2-fluorobenzene Over Its Non-Fluorinated Analogs
Introduction
In the intricate landscape of medicinal chemistry and materials science, the selection of foundational building blocks is a critical determinant of synthetic efficiency and molecular design. Halogenated aromatic compounds are indispensable scaffolds, offering multiple reactive handles for constructing complex architectures. While dibromobenzenes are common starting materials, the strategic incorporation of a fluorine atom, as seen in 1,3-Dibromo-2-fluorobenzene (1) , introduces a suite of synthetic advantages that are absent in its non-fluorinated counterpart, 1,3-Dibromobenzene (2) .
This guide provides an in-depth technical comparison of these two reagents. We will explore how the unique electronic properties of the fluorine atom in 1 unlock powerful, regioselective transformations that are difficult or impossible to achieve with 2 . This analysis is grounded in mechanistic principles and supported by established experimental methodologies, offering researchers and drug development professionals a clear rationale for selecting the fluorinated building block to accelerate and refine their synthetic campaigns. The incorporation of fluorine is a well-established strategy in drug discovery to enhance pharmacokinetic properties such as metabolic stability and binding affinity[1].
Section 1: The Decisive Advantage: Regiocontrolled Functionalization via Directed ortho-Metalation (DoM)
The most profound advantage of this compound lies in its ability to undergo highly regioselective deprotonation, a reaction known as Directed ortho-Metalation (DoM). This process allows for the precise functionalization of a specific C-H bond, a level of control not afforded by 1,3-dibromobenzene.
The Mechanism of Fluorine-Directed Lithiation
The fluorine atom, despite its strong electron-withdrawing inductive effect, possesses lone pairs of electrons that can act as a Lewis base. When an organolithium reagent such as n-butyllithium (n-BuLi) is introduced, it can coordinate to the fluorine atom. This coordination, known as a complex-induced proximity effect (CIPE), positions the alkyl base in close proximity to the ortho-protons. This chelation effect significantly increases the kinetic acidity of the C-H bond at the C6 position, leading to its selective deprotonation even in the presence of other potentially acidic sites. Studies have consistently shown that in fluoroarenes containing other halogens, deprotonation occurs selectively at the position adjacent to the fluorine atom[2].
The resulting aryllithium intermediate (1a) is a versatile nucleophile that can be trapped with a wide array of electrophiles (E+), installing a new functional group exclusively at the C6 position.
The Challenge with 1,3-Dibromobenzene
In stark contrast, 1,3-dibromobenzene (2) lacks a directing group for DoM. Treatment with an organolithium reagent does not result in selective deprotonation. Instead, two primary, often uncontrolled, reaction pathways can occur:
-
Halogen-Lithium Exchange: The organolithium reagent can exchange with one of the bromine atoms. Since the two bromine atoms are chemically distinct (one is flanked by two C-H bonds, the other by a C-H and a C-Br), this can lead to a mixture of lithiated species, complicating subsequent reactions.
-
Deprotonation at C2: The proton at C2 is the most acidic on the ring due to the inductive effect of the two adjacent bromine atoms. However, lithiation at this position can be sluggish and may require stronger bases or harsher conditions, which can also promote side reactions like benzyne formation.
The diagram below illustrates the clear divergence in reactivity and the strategic advantage conferred by the fluorine atom.
Caption: Divergent lithiation pathways of fluorinated vs. non-fluorinated dibromobenzenes.
Section 2: Exploiting Differential Reactivity in Sequential Cross-Coupling
The presence of the ortho-fluorine atom in 1 also creates electronic differentiation between the two C-Br bonds, enabling selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings[3][4].
Causality of Bond Reactivity
The C-Br bond at the C1 position is ortho to the highly electronegative fluorine atom. The fluorine's strong inductive electron withdrawal (-I effect) polarizes the C1-Br bond, making the carbon atom more electron-deficient (more electrophilic). This increased electrophilicity facilitates the rate-determining oxidative addition step in the palladium catalytic cycle. In contrast, the C3-Br bond is meta to the fluorine, and thus experiences a much weaker inductive effect.
This electronic differentiation makes the C1-Br bond significantly more reactive towards oxidative addition than the C3-Br bond. Consequently, chemists can perform a cross-coupling reaction under carefully controlled conditions (e.g., lower temperature, shorter reaction time, specific catalysts) to selectively substitute the C1-Br position while leaving the C3-Br position intact for a subsequent, different coupling reaction. This turns this compound into a powerful scaffold for building complex, unsymmetrically substituted biaryl or other multi-substituted aromatic systems.
With 1,3-dibromobenzene, the electronic difference between the two C-Br bonds is minimal, making selective mono-functionalization challenging and often resulting in mixtures of mono- and di-substituted products.
Caption: Workflow for sequential, site-selective Suzuki-Miyaura cross-coupling.
Section 3: Experimental Protocols
To illustrate the practical utility of these principles, a detailed protocol for the directed ortho-lithiation and subsequent carboxylation of this compound is provided below. This transformation yields 2,6-dibromo-3-fluorobenzoic acid, a valuable intermediate that is exceptionally difficult to synthesize from 1,3-dibromobenzene.
Protocol: Synthesis of 2,6-Dibromo-3-fluorobenzoic Acid via DoM
Materials and Reagents:
-
This compound (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq., solution in hexanes)
-
Dry ice (CO₂, solid, crushed)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Apparatus:
-
Three-necked round-bottom flask, flame-dried under inert gas (N₂ or Ar)
-
Magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Assemble the flame-dried flask with a stir bar, thermometer, and septa under a positive pressure of inert gas.
-
Reaction Setup: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.3 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions, such as halogen-lithium exchange or degradation of the highly reactive organolithium intermediate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Causality: Slow addition maintains temperature control and ensures efficient formation of the desired lithiated species at the C6 position, directed by the fluorine atom.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Carefully and quickly add an excess of freshly crushed dry ice to the reaction mixture in one portion. A vigorous reaction will occur. Causality: Dry ice serves as the electrophile (CO₂). The aryllithium nucleophile attacks the carbon of CO₂ to form a lithium carboxylate salt.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature. The excess CO₂ will sublime.
-
Work-up: Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate to form the desired carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Section 4: Comparative Data Summary
The following table summarizes the key synthetic differences between this compound and its non-fluorinated analog.
| Feature / Property | This compound (1) | 1,3-Dibromobenzene (2) |
| Primary Lithiation Method | Directed ortho-Metalation (DoM) at C-H bond. | Halogen-lithium exchange at C-Br bonds or deprotonation at C2. |
| Regioselectivity | Excellent. Lithiation occurs exclusively at the C6 position, ortho to the fluorine atom[5][2]. | Poor. Can lead to mixtures of products from exchange at C1/C3 or reaction at C2. |
| Key Synthetic Advantage | Precise, single-site functionalization to create 1,2,3,4-tetrasubstituted aromatic rings. | Limited to reactions at the bromine positions or the C2 position. |
| Sequential Coupling | High potential. The C1-Br bond is electronically activated for selective initial coupling. | Low potential. Minimal electronic differentiation between the two C-Br bonds. |
| Access to Isomers | Provides a unique pathway to 2,6-dibromo-substituted phenyl compounds. | Primarily used for 1,3-disubstituted or 1,2,3-trisubstituted patterns. |
Conclusion
While 1,3-dibromobenzene remains a useful reagent for certain applications, the strategic placement of a fluorine atom in this compound elevates it to a superior building block for modern, regioselective synthesis. Its ability to undergo directed ortho-metalation provides an unparalleled level of control for C-H functionalization, opening pathways to complex substitution patterns that are otherwise inaccessible. Furthermore, the fluorine-induced electronic differentiation of the C-Br bonds enables stepwise, selective cross-coupling reactions. For researchers aiming to construct highly functionalized and unsymmetrical aromatic molecules with precision and efficiency, this compound offers a clear and compelling advantage.
References
- 1. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
A Comparative Yield Analysis: Suzuki vs. Stille Coupling for the Synthesis of Fluorinated Biaryls from 1,3-Dibromo-2-fluorobenzene
Introduction: The Strategic Value of 1,3-Dibromo-2-fluorobenzene in Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of fluorinated biaryl scaffolds is of paramount importance. These structural motifs are prevalent in a vast array of pharmaceuticals and advanced materials, where the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a particularly valuable and versatile building block. Its two bromine atoms, differentiated by their positions relative to the electron-withdrawing fluorine, offer the potential for sequential, site-selective functionalization, enabling the construction of complex, multi-substituted aromatic systems.
This guide provides an in-depth comparative analysis of two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—as applied to this compound. We will dissect the mechanistic underpinnings of each reaction, provide field-tested experimental protocols, and present a critical analysis of yield performance and practical considerations to guide researchers in selecting the optimal synthetic strategy.
Part 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its popularity stems from the low toxicity of boron reagents, their general stability to air and moisture, and the mild reaction conditions often employed.[5][6]
Core Mechanism and Causality
The catalytic cycle of the Suzuki coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[3][7] The choice of phosphine ligand is critical here; electron-rich, bulky ligands (e.g., Buchwald's dialkylbiaryl phosphines like SPhos) can accelerate this step, especially for less reactive aryl bromides.[8]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. A crucial distinction from the Stille coupling is the requirement of a base (e.g., K₂CO₃, K₃PO₄).[5][6] The base activates the organoboron species by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates the ligand exchange on the palladium atom.[5]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Regioselectivity with this compound
For dihalogenated substrates, the site of initial reaction is governed by both electronic and steric effects. The electron-withdrawing inductive effect of the fluorine atom at C2 activates the adjacent C-Br bonds at C1 and C3 for oxidative addition. However, the C1 position is sterically more accessible than the C3 position, which is flanked by both a bromine and a fluorine atom. Therefore, mono-arylation is generally expected to occur preferentially at the C1 position. Achieving selective mono- versus di-substitution is controlled by stoichiometry and reaction conditions.
Model Experimental Protocol: Mono-arylation
This protocol is a representative procedure for the selective mono-coupling at the more reactive C-Br bond.
-
Vessel Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (0.05 equiv.) with a specialized ligand like SPhos (0.2 equiv.) may be used.[4][8]
-
Solvent Addition : Add a deoxygenated mixture of solvents, such as 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Reaction Execution : Heat the resulting mixture to the target temperature (typically 80-100 °C) and stir for the specified duration (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.[4]
-
Work-up and Purification : After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Part 2: The Stille Coupling
The Stille reaction is a powerful and versatile C-C bond-forming reaction that couples an organotin reagent (organostannane) with an organic halide.[9][10] It is renowned for its excellent functional group tolerance and its insensitivity to the presence of water or air, as organostannanes are generally stable.[10][11]
Core Mechanism and Causality
The mechanism of the Stille coupling shares the same fundamental steps as the Suzuki coupling, but with key differences, particularly in the transmetalation step.[9][10][12]
-
Oxidative Addition : As with the Suzuki coupling, a Pd(0) species initiates the cycle by oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.[10][11]
-
Transmetalation : The organostannane (R-SnR'₃) then transfers its organic group (R) to the palladium center. Unlike the Suzuki reaction, this step does not require a base.[9] The mechanism can be complex and is believed to proceed through an associative pathway where the stannane coordinates to the palladium complex.[9][12] The rate of transmetalation is influenced by the organic groups on the tin atom, with migratory aptitude generally following the trend: alkynyl > alkenyl > aryl > allyl > alkyl. This allows for the use of "dummy" ligands (like butyl) on the tin that do not readily transfer.[10]
-
Reductive Elimination : The diarylpalladium(II) intermediate undergoes reductive elimination to release the coupled product and regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Causality in Reagent and Additive Selection
While base is not required, the Stille coupling can be sensitive to the choice of ligand and the presence of additives. The addition of copper(I) salts (e.g., CuI) and/or fluoride sources (e.g., CsF) has been shown to accelerate the reaction, likely by facilitating the transmetalation step.[13][14]
Model Experimental Protocol: Mono-arylation
This protocol outlines a general procedure for a Stille coupling reaction.
-
Vessel Preparation : In a sealed tube or Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.) and the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv.).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (3 mol %) with a suitable ligand like Dabco (6 mol %), or a pre-formed catalyst like Pd(PPh₃)₄ (5 mol %).[15]
-
Solvent Addition : Add an anhydrous, deoxygenated solvent such as dioxane or NMP.[15][16]
-
Reaction Execution : Heat the mixture to the required temperature (often 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification : After cooling, the reaction mixture is often treated with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through celite.[14][16] The filtrate is then extracted, dried, and concentrated. The crude product is purified by column chromatography.
Part 3: Comparative Performance and Yield Analysis
While both methods are capable of forming the desired C-C bond, their performance with this compound can differ based on the specific coupling partner and reaction conditions. Direct, side-by-side comparisons in the literature for this exact substrate are scarce, but trends can be extrapolated from couplings of similar dihalogenated aromatics.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (e.g., Ar-B(OH)₂) | Organostannane (e.g., Ar-SnBu₃) |
| Typical Yields | Good to Excellent (often >80%) | Good to Excellent (often >75%) |
| Key Additive | Base (e.g., K₂CO₃, Cs₂CO₃) is essential.[5] | Not essential, but Cu(I) salts or fluoride can be beneficial.[13] |
| Toxicity | Boron reagents are generally low in toxicity.[6] | Organotin reagents are highly toxic and require careful handling and disposal.[9][11] |
| Byproduct Removal | Boron byproducts are water-soluble and typically easy to remove via aqueous work-up. | Tin byproducts can be challenging to remove; often requires a fluoride workup or specialized chromatography.[16] |
| Functional Group Tol. | Broad, but can be sensitive to base-labile groups.[5] | Very broad, often considered superior for highly functionalized and sensitive molecules.[10][17] |
| Reaction Conditions | Generally mild (RT to 100 °C). | Often requires higher temperatures (80-120 °C). |
Discussion and Field Insights
Yield and Efficiency : For many standard biaryl syntheses, the Suzuki coupling is often the first choice due to its high yields and operational simplicity. The development of highly active catalyst systems has made it remarkably efficient, even with challenging substrates.[18][19] The Stille coupling also provides excellent yields but is often reserved for cases where the Suzuki reaction fails or is problematic.[17]
The Critical Issue of Toxicity and Purification : The primary drawback of the Stille coupling is the toxicity of organostannanes and the difficulty in removing stoichiometric tin byproducts from the final product.[9][14] This is a major concern in pharmaceutical development, where stringent limits on heavy metal contamination are in place. The ease of removing water-soluble boron byproducts makes the Suzuki coupling far more attractive for process chemistry and large-scale synthesis.
Substrate Scope and Tolerance : The Stille coupling's key advantage lies in its exceptional tolerance for a wide array of functional groups, as the reaction conditions are typically neutral.[10][17] This can be decisive in the late-stage functionalization of complex molecules where base-sensitive groups might be present. While the Suzuki coupling is also very tolerant, the mandatory presence of a base can sometimes lead to undesired side reactions.
Conclusion and Recommendations
For the functionalization of this compound, both the Suzuki-Miyaura and Stille couplings represent powerful and effective methodologies.
-
The Suzuki-Miyaura coupling should be considered the primary choice for most applications. Its use of non-toxic and readily available boronic acids, combined with straightforward purification and generally high yields, makes it the more practical, "greener," and industrially scalable option.
-
The Stille coupling serves as a powerful alternative , particularly valuable in complex, multi-step syntheses involving sensitive functional groups that may not be compatible with the basic conditions of the Suzuki reaction. Its primary limitations are the toxicity of the tin reagents and the associated purification challenges, which necessitate careful planning and handling.
The optimal choice will ultimately depend on the specific goals of the synthesis, the nature of the coupling partner, the scale of the reaction, and the tolerance of the substrate to the required reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. uwindsor.ca [uwindsor.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thieme-connect.com [thieme-connect.com]
Spectroscopic methods for confirming the structure of 1,3-Dibromo-2-fluorobenzene products
A Comparative Guide to the Spectroscopic Confirmation of 1,3-Dibromo-2-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the precise structural confirmation of intermediates is paramount. This compound is a key building block whose substitution pattern can be challenging to verify unambiguously. The presence of multiple bromine atoms and a fluorine atom on a benzene ring gives rise to several potential isomers, each with distinct chemical properties. A mistake in structural assignment can lead to significant downstream consequences, including failed syntheses and incorrect structure-activity relationship (SAR) studies.
This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to definitively confirm the structure of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural elucidation.
The Challenge: Isomeric Differentiation
The primary analytical challenge is to differentiate this compound from its other dibromofluorobenzene isomers, such as 1,2-Dibromo-3-fluorobenzene, 2,4-Dibromo-1-fluorobenzene, and 1,3-Dibromo-5-fluorobenzene. Each spectroscopic technique offers unique clues, and their combined interpretation provides the necessary orthogonal data for confident structure assignment.
Mass Spectrometry (MS): The First Check for Composition
Mass spectrometry is the initial and most direct method to confirm the molecular weight and elemental composition of the target compound.
Core Principle & Expected Results
For this compound (C₆H₃Br₂F), the molecular weight is 253.89 g/mol .[1][2] The most critical feature in the mass spectrum is the isotopic pattern created by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3]
A molecule containing two bromine atoms will therefore exhibit a characteristic molecular ion cluster with three peaks:
-
M+ peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4 peak: Contains two ⁸¹Br isotopes.
The relative intensity of these peaks will be approximately 1:2:1 , a definitive signature for the presence of two bromine atoms.[4][5][6] This isotopic pattern is a powerful, self-validating piece of evidence.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup: Use a direct insertion probe or GC-MS. For EI-MS, a standard ionization energy of 70 eV is used.
-
Data Acquisition: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-350).
-
Analysis: Locate the molecular ion cluster near m/z 252, 254, and 256 (corresponding to the different bromine isotope combinations). Verify the 1:2:1 intensity ratio.
Comparative Insight
While MS confirms the molecular formula C₆H₃Br₂F, it cannot distinguish between different constitutional isomers, as they all have the same mass. However, it definitively rules out compounds with an incorrect number of bromine atoms or other unexpected substitutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR Spectroscopy: Probing the Proton Environment
-
Expected Spectrum: The structure has three aromatic protons. Due to the unsymmetrical substitution, they are chemically distinct and will couple to each other and to the fluorine atom. The spectrum is expected to show three distinct multiplets in the aromatic region (typically δ 7.0-7.8 ppm). The key to interpretation lies in the coupling constants (J-values), which reveal the spatial relationship between nuclei.
-
Ortho coupling (³JHH): ~7-9 Hz
-
Meta coupling (⁴JHH): ~2-3 Hz
-
Ortho H-F coupling (³JHF): ~8-10 Hz
-
Meta H-F coupling (⁴JHF): ~5-7 Hz
-
-
Causality: The fluorine atom at position 2 will have the strongest influence on the adjacent proton at position 6 (ortho coupling) and a moderate influence on the proton at position 4 (meta coupling). The proton at position 5 will not have a significant H-F coupling. This unique set of couplings provides a fingerprint for this specific isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Expected Spectrum: Due to symmetry, six unique carbon signals are expected. The most informative feature is the carbon-fluorine coupling.[7]
-
¹JCF: The carbon directly bonded to fluorine (C2) will appear as a large doublet with a coupling constant of approximately 240-250 Hz.[8]
-
²JCF: The ortho carbons (C1 and C3) will show smaller doublet splittings (~20-25 Hz).
-
³JCF and ⁴JCF: Meta and para carbons will exhibit even smaller couplings (~3-8 Hz).[8]
-
-
Why this is crucial: The magnitude of the ¹JCF coupling is unmistakable and confirms the direct attachment of fluorine to a carbon atom on the aromatic ring. Comparing the number and splitting patterns of the signals against those predicted for other isomers provides strong evidence for the 1,3-Dibromo-2-fluoro substitution pattern.
¹⁹F NMR Spectroscopy: The Definitive Fluorine Signal
-
Principle: ¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9][10] The chemical shift range is very wide, minimizing the chance of signal overlap.[11]
-
Expected Spectrum: A single signal will be observed for the fluorine atom. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H4 and H6). The resulting pattern, likely a doublet of doublets or a more complex multiplet, provides definitive confirmation of the fluorine's environment.
Integrated NMR Workflow
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient resolution to resolve the multiplet structures.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be needed to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
Infrared (IR) Spectroscopy: A Supporting Role
-
Principle: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
-
Expected Spectrum: For this compound, the key absorptions would include:
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
Aromatic C=C stretch: ~1400-1600 cm⁻¹
-
C-F stretch: ~1200-1300 cm⁻¹
-
C-Br stretch: ~550-750 cm⁻¹
-
-
Limitations: While IR can confirm the presence of an aromatic ring and carbon-halogen bonds, it is generally not sufficient to distinguish between closely related isomers, as their IR spectra would be very similar. It serves as a good, quick check for the presence of the expected functional groups.
Comparative Analysis Summary
To provide a clear, objective comparison, the strengths and limitations of each technique for this specific analytical problem are summarized below.
| Spectroscopic Method | Information Provided | Strengths for this Application | Limitations for this Application |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Definitive confirmation of two bromine atoms via the 1:2:1 M/M+2/M+4 isotopic pattern.[4][6] | Cannot distinguish between isomers. |
| ¹H NMR | Proton environment, connectivity through H-H and H-F coupling. | Provides a unique "fingerprint" based on the chemical shifts and coupling patterns of the three aromatic protons. | Can be complex to interpret without supporting data; signal overlap is possible. |
| ¹³C NMR | Carbon skeleton, C-F connectivity. | Unambiguous confirmation of a direct C-F bond through the large ¹JCF coupling constant (~245 Hz).[8] | Lower sensitivity requires more sample or longer acquisition time. |
| ¹⁹F NMR | Fluorine environment, connectivity through F-H coupling. | Highly sensitive and specific. [9] Provides a clean spectrum with a single multiplet, confirming the fluorine's local environment. | Provides no information about the rest of the molecule on its own. |
| IR Spectroscopy | Presence of functional groups. | Quick and simple confirmation of aromatic C-H, C=C, C-F, and C-Br bonds. | Poor differentiating power between isomers. |
Conclusion: A Self-Validating, Multi-Technique Approach
The unambiguous structural confirmation of this compound cannot be achieved with a single spectroscopic technique. Instead, a logical, multi-faceted approach provides a self-validating system. Mass spectrometry first confirms the correct molecular formula and the presence of two bromine atoms. ¹H and ¹⁹F NMR then probe the relative positions of the protons and the fluorine atom through their spin-spin coupling. Finally, ¹³C NMR provides the definitive piece of evidence by confirming the connectivity of the carbon skeleton, most notably through the large one-bond carbon-fluorine coupling constant. IR spectroscopy plays a supporting role by verifying the expected functional groups. By integrating the data from each of these methods, researchers can achieve a high degree of confidence in the structural assignment, ensuring the integrity of their subsequent research and development efforts.
References
- 1. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ms isotopes: Br and Cl [employees.csbsju.edu]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. ekwan.github.io [ekwan.github.io]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis of 1,3-Dibromo-2-fluorobenzene Derivatives: A Guide for Researchers
An In-Depth Technical Guide
For professionals in materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not merely academic—it is the bedrock of function. Halogenated benzene derivatives, particularly compounds like 1,3-Dibromo-2-fluorobenzene, are critical synthons and building blocks whose utility is intrinsically linked to their steric and electronic profiles. The strategic placement of bromine and fluorine atoms dictates non-covalent interactions, such as halogen bonding, and influences crystal packing, which in turn affects material properties like solubility and stability.[1]
This guide provides a comprehensive comparison of the primary analytical techniques for the definitive structural elucidation of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide your research. We will focus on the gold standard, Single-Crystal X-ray Diffraction (SCXRD), and contrast its capabilities with powerful complementary methods: Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT).
Part 1: The Gold Standard – Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is an unparalleled technique that provides an unambiguous determination of the atomic arrangement in a crystalline solid.[2][3] It is a non-destructive method that yields precise bond lengths, bond angles, and the overall molecular geometry, offering a static snapshot of the molecule in its lowest energy conformation within the crystal lattice.[3]
The fundamental principle relies on the interaction of X-rays with the electron clouds of atoms in a crystal. When a focused beam of monochromatic X-rays strikes a single crystal, the electrons scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities.[4] By analyzing the positions and intensities of these spots, the three-dimensional electron density map of the molecule can be reconstructed, and from this, the atomic structure is determined.[2]
Experimental Protocol: A Self-Validating Workflow
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The entire protocol is designed to produce and validate a high-quality crystal and the resulting structural model.
Step 1: Crystal Growth – The Foundational Art
The primary challenge for halogenated benzenes is often obtaining diffraction-quality single crystals. These compounds can be oils or low-melting solids, making crystallization non-trivial. The key is to achieve slow, controlled precipitation from a supersaturated solution.
-
Purity is Paramount: Begin with a sample of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[5]
-
Solvent Selection: For a molecule like this compound, which is non-polar, solvents like toluene, hexane, or dichloromethane are good starting points. The ideal solvent is one in which the compound is moderately soluble; it should not be too soluble or too insoluble. Sometimes, a mixed solvent system (e.g., dichloromethane/heptane) is effective, where the more volatile solvent evaporates slowly.[6] Toluene is often favored as it can stabilize the crystal lattice through π-π stacking interactions if incorporated.[5]
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap or parafilm that has been pierced with a few small holes. This slows the rate of evaporation, allowing large, well-ordered crystals to form over days or weeks.[5][7]
-
Vapor Diffusion: This is often the most successful method for small quantities. Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane), in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[5]
-
Slow Cooling: If the compound's solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly. The flask should be well-insulated to ensure the cooling rate is gradual.[7]
-
Step 2: Crystal Selection and Mounting
-
Microscopic Examination: A suitable crystal should be transparent, well-formed, and free of cracks or defects when viewed under a polarizing microscope.[7] Ideal dimensions for modern diffractometers are typically between 0.1 and 0.3 mm in all directions.[4][7]
-
Mounting: The selected crystal is carefully mounted on a glass fiber or a specialized loop using a minimal amount of non-diffracting adhesive or cryo-oil.[2] The crystal is then placed on a goniometer head, which allows for precise rotation during the experiment.[4]
Step 3: Data Acquisition
The mounted crystal is placed in the X-ray diffractometer and cooled, typically to 100 K, using a stream of liquid nitrogen. This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
-
An X-ray beam, often from a molybdenum (Mo, λ = 0.7107 Å) or copper (Cu, λ = 1.5418 Å) source, is directed at the crystal.[3][8]
-
The crystal is slowly rotated, and a series of diffraction images are collected by a detector at different orientations.[2][4]
-
Modern diffractometers automate this process, collecting a complete dataset consisting of thousands of reflections.
Step 4: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.[4]
-
Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections reveal the crystal's space group.[4]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[9] The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 0.05 (5%) for a well-resolved structure.[9]
Data Interpretation and Validation
The output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. While no crystal structure for this compound itself is publicly available in the Cambridge Structural Database (CSD) as of this writing, we can anticipate the type of data that would be obtained by examining related dibromobenzene derivatives.[10]
Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Expected Value/Information | Significance |
| Molecular Formula | C₆H₃Br₂F | Confirms the elemental composition. |
| Molecular Weight | 253.89 g/mol | Derived from the formula.[11][12] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell.[9] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise measurements of the unit cell edges and angles. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | e.g., 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the model and the data. |
| wR-factor (wR₂) | < 0.15 | A weighted R-factor that considers all data. |
| Bond Lengths/Angles | e.g., C-Br, C-F, C-C | Provides precise geometric parameters for validation. |
Data in this table is illustrative, based on typical values for small organic molecules and published data for similar structures.[9][10]
Visualization of the SCXRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 2: Complementary & Alternative Techniques
While SCXRD provides the ultimate structural proof, it requires a high-quality single crystal, which is not always attainable. Furthermore, the crystal structure represents a static state and may not fully represent the molecule's behavior in solution. Here, other techniques are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei. For this compound derivatives, a multi-nuclear approach is essential.
Key NMR Experiments:
-
¹H NMR: Determines the number and chemical environment of hydrogen atoms. The splitting patterns (multiplicity) reveal adjacent protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds. ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive probe.[7] Its large chemical shift range (~800 ppm) makes it very sensitive to subtle changes in the electronic environment, allowing for clear distinction between different fluorine atoms.[3][7]
-
2D COSY (Correlation Spectroscopy): A homonuclear experiment that shows correlations between coupled protons (typically through 2-3 bonds), helping to establish proton connectivity.[15]
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Shows direct one-bond correlations between protons and the carbons (or other heteroatoms) they are attached to.[14]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton, especially around quaternary carbons.[14]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important to avoid interfering signals.
-
1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹⁹F NMR, no special setup is usually required on modern spectrometers.
-
2D Spectra Acquisition: Based on the 1D data, acquire 2D COSY, HSQC, and HMBC spectra. These experiments provide the connectivity data needed to assemble the structure.
-
Data Analysis: Integrate the signals (for ¹H NMR) and analyze the chemical shifts, multiplicities, and correlations from all spectra to build a self-consistent structural assignment.
Computational Chemistry: Density Functional Theory (DFT)
DFT has become an indispensable tool for complementing experimental data. By solving approximations of the Schrödinger equation, DFT can predict a molecule's minimum-energy geometry, bond lengths, bond angles, and other properties with remarkable accuracy.[6][16]
Methodology for DFT Calculations:
-
Model Building: Construct an initial 3D model of the this compound derivative.
-
Geometry Optimization: Perform a geometry optimization calculation. A common and reliable method for organic molecules is the B3LYP functional with a basis set like 6-311++G(d,p).[17][18] This process finds the lowest energy conformation of the molecule in the gas phase.
-
Frequency Calculation: A subsequent frequency calculation on the optimized geometry confirms that it is a true energy minimum (no imaginary frequencies) and can be used to predict vibrational spectra (IR/Raman).[16]
-
Property Calculation: The optimized structure can then be used to calculate other properties, such as NMR chemical shifts, which can be compared directly with experimental values.
The power of DFT lies in its predictive capability. It can help rationalize observed crystal packing, predict which conformer is most stable, and aid in the assignment of complex NMR spectra.
Part 3: A Comparative Analysis – Choosing the Right Tool
The choice of analytical technique depends on the specific research question, the nature of the sample, and the level of detail required.
Table 2: Head-to-Head Comparison of Structural Analysis Techniques
| Feature | Single-Crystal XRD | NMR Spectroscopy | Density Functional Theory (DFT) |
| Principle | X-ray scattering by electrons | Nuclear spin in a magnetic field | Quantum mechanical calculation |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | In Silico (Gas Phase model) |
| Resolution | Atomic (<1 Å) | Molecular/Connectivity | Theoretical (High Precision) |
| Key Information | 3D atomic coordinates, bond lengths/angles, packing | Atom connectivity, chemical environment, dynamics | Optimized geometry, electronic properties, energies |
| Destructive? | No[3] | No[19] | N/A |
| Primary Limitation | Requires high-quality single crystal | Lower resolution, limited by molecule size | Model approximation, requires computational resources |
| Time (Typical) | Hours to Days | Minutes to Hours | Hours to Days |
Decision-Making Workflow
This diagram illustrates a logical approach to structural elucidation, integrating the strengths of each technique.
Caption: A logical workflow for comprehensive structure elucidation.
Conclusion: A Synergistic Approach
For this compound derivatives, no single technique tells the whole story. While Single-Crystal X-ray Diffraction remains the unequivocal gold standard for determining the solid-state structure, its prerequisite of a high-quality crystal can be a significant hurdle.
A truly robust structural characterization leverages a synergistic approach. NMR spectroscopy provides the primary confirmation of the molecular structure and connectivity in the solution state, which is often more relevant to chemical reactivity. Concurrently, DFT calculations offer a powerful predictive and corroborative tool, validating experimental findings and providing insights into molecular properties. When a crystal is obtained, SCXRD provides the final, definitive piece of the puzzle, revealing the precise three-dimensional architecture and intermolecular interactions that govern the material's solid-state behavior. By intelligently combining these methods, researchers can achieve a comprehensive and unassailable understanding of these valuable chemical entities.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. sfu.ca [sfu.ca]
- 3. azom.com [azom.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1435-54-7 [chemicalbook.com]
- 10. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. omicsonline.org [omicsonline.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
Performance Evaluation of Palladium Catalysts for 1,3-Dibromo-2-fluorobenzene Couplings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise and efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and robust methodology for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive performance evaluation of various palladium catalysts for the coupling reactions of 1,3-Dibromo-2-fluorobenzene, a versatile building block in the synthesis of pharmaceuticals and functional materials. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on achieving selective mono-functionalization, a key challenge with dihalogenated substrates.
The Challenge of Selectivity with this compound
The primary hurdle in the functionalization of this compound lies in controlling the reaction to selectively substitute one of the two bromine atoms. The electronic environment of the aromatic ring, influenced by the electron-withdrawing fluorine atom, and the steric hindrance around the bromine atoms at positions 1 and 3, play a crucial role in determining the regioselectivity of the coupling reaction. The choice of palladium catalyst, and particularly the ancillary ligand, is the most critical factor in steering the reaction towards the desired mono-substituted product.[2][3]
The Catalytic Cycle: A Common Mechanistic Framework
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the ligand (L) profoundly influences each step of this cycle, thereby dictating the catalyst's activity, stability, and selectivity.
Ligand Classes at the Forefront: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The two most prominent classes of ligands in palladium catalysis are phosphines and N-heterocyclic carbenes (NHCs). Their distinct electronic and steric properties offer a tunable platform for optimizing coupling reactions.
-
Phosphine Ligands: These have been the workhorses of cross-coupling chemistry for decades. Their properties can be finely tuned by varying the substituents on the phosphorus atom. Electron-rich, bulky phosphines, such as tri-tert-butylphosphine (P(tBu)₃) and the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are known to promote the challenging oxidative addition of aryl chlorides and bromides and facilitate the final reductive elimination step.[5][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This high stability often translates to longer catalyst lifetimes and the ability to perform reactions at lower catalyst loadings.[7] Theoretical studies suggest that in many cases, NHC complexes are more stable than their phosphine counterparts.[7]
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phosphine versus Carbene Metal Interactions: Bond Energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 1,3-Dibromo-2-fluorobenzene
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of 1,3-Dibromo-2-fluorobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of polyhalogenated aromatic scaffolds is paramount. This compound stands out as a versatile building block, offering two distinct bromine atoms that can be selectively addressed to construct complex molecular architectures. The presence of the ortho-fluorine atom not only modulates the electronic properties of the benzene ring but also introduces significant steric and electronic differentiation between the two C-Br bonds.
A thorough understanding of the reaction kinetics of this substrate is not merely an academic exercise; it is the key to unlocking its synthetic potential. By controlling reaction rates, chemists can achieve high regioselectivity, minimize side-product formation, and design efficient, scalable processes for the synthesis of novel drug candidates and advanced materials. This guide provides an in-depth comparative analysis of the kinetic behavior of this compound in the two most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—and offers practical, field-proven protocols for researchers to conduct their own kinetic investigations.
The Decisive Factors: Unpacking the Reactivity of C-Br Bonds
The kinetic profile of this compound is governed by a delicate interplay of electronic and steric effects, which ultimately determines the relative reactivity of the C1-Br and C3-Br bonds. The rate-determining step in most palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) center.[1] The facility of this step is dictated by the properties of the specific C-Br bond being targeted.
-
Electronic Effects : The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F sigma bond and decreases the electron density on the adjacent carbons (C1 and C2). Concurrently, fluorine can act as a weak π-donor through resonance (+M). For oxidative addition, which is favored at more electron-deficient carbon centers, this electronic perturbation is critical.
-
Steric Hindrance : The C1-Br bond is positioned ortho to the fluorine atom. This proximity creates significant steric encumbrance, which can hinder the approach of the bulky Pd(0)-ligand complex required for oxidative addition. Studies on other ortho-substituted aryl halides have consistently shown that steric hindrance decelerates the rate of oxidative addition.[2] In contrast, the C3-Br bond is meta to the fluorine and is sterically unencumbered.
Causality Behind Reactivity: The combination of these factors leads to a strong kinetic differentiation between the two bromine atoms. The C3-Br bond is sterically accessible and electronically activated for oxidative addition, making it the kinetically favored site for reaction. The C1-Br bond, despite being attached to a carbon made electron-deficient by the nearby fluorine, is sterically shielded, leading to a significantly slower reaction rate at this position. This inherent kinetic difference is the foundation for achieving regioselective mono-functionalization of the molecule.
Comparative Kinetics in Palladium-Catalyzed Cross-Coupling Reactions
The principles of kinetic differentiation are borne out in the application of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions. While specific rate constants are highly dependent on the precise reaction conditions (catalyst, ligand, base, solvent, temperature), a robust qualitative and comparative understanding can be established.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation.[3] The catalytic cycle, initiated by oxidative addition, is highly sensitive to the factors discussed above.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For this compound, the reaction with one equivalent of an arylboronic acid proceeds with high regioselectivity at the C3 position. Studies on the closely related 1,4-dibromo-2-fluorobenzene have demonstrated that selective mono-arylation occurs preferentially at the bromine atom para to the fluorine, which is the less sterically hindered position.[4] By analogy, the C3-Br of our target molecule is the more reactive site.
Table 1: Comparative Guide for Suzuki-Miyaura Reaction of this compound
| Parameter | Condition Favoring High C3-Selectivity & Rate | Rationale & Field Insights |
| Catalyst System | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). | Electron-rich ligands accelerate the rate-determining oxidative addition step. Bulky ligands favor reductive elimination and prevent catalyst decomposition.[1] |
| Base | K₃PO₄, Cs₂CO₃ (inorganic bases). | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] Stronger, non-nucleophilic bases are generally preferred. |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) often with a small amount of water. | The solvent must solubilize all components. The presence of water can sometimes accelerate the reaction, though anhydrous conditions are also common. |
| Temperature | 60-100 °C. | While higher temperatures increase reaction rates, they can also lead to undesired side reactions, such as protodeboronation of the boronic acid or double coupling. Moderate temperatures often provide the best balance of rate and selectivity. |
| Stoichiometry | ~1.0-1.2 equivalents of boronic acid. | Using a slight excess of the boronic acid ensures full conversion of the aryl halide but using a large excess can promote the slower, second coupling at the C1 position. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[5] The mechanism shares the initial oxidative addition step with the Suzuki reaction, and therefore, the same kinetic principles of regioselectivity apply.[6]
The reaction of this compound with an amine is expected to occur preferentially at the C3-Br position. The choice of ligand is particularly crucial in this reaction, with specialized biarylphosphine ligands being developed to facilitate both the oxidative addition and the final reductive elimination step.[7]
Table 2: Comparative Guide for Buchwald-Hartwig Amination of this compound
| Parameter | Condition Favoring High C3-Selectivity & Rate | Rationale & Field Insights |
| Catalyst System | Pd(OAc)₂, Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., XPhos, BrettPhos). | These ligands have been specifically designed to create a sterically demanding and electron-rich environment around the palladium, which is highly effective for coupling a wide range of amines, including primary amines.[7] |
| Base | NaOt-Bu, K₃PO₄, LiHMDS. | A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the Pd-complex intermediate), which is a critical step in the catalytic cycle.[6][8] The choice of base can be substrate-dependent. |
| Solvent | Aprotic, non-polar to polar solvents (e.g., Toluene, Dioxane). | The solvent choice must be compatible with the strong base used and ensure solubility of the reagents. |
| Temperature | 80-110 °C. | C-N coupling reactions often require slightly higher thermal energy than C-C couplings to drive the reductive elimination step efficiently. |
| Amine Scope | Primary and secondary alkyl or aryl amines. | The reaction is broadly applicable, but reaction kinetics will vary. Secondary amines often react faster than primary amines under a given set of conditions. |
A Self-Validating System: Experimental Protocol for Kinetic Analysis
To provide actionable data, a robust experimental protocol is essential. The following procedure describes a self-validating system for monitoring the kinetics of the Suzuki-Miyaura mono-coupling reaction of this compound using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for monitoring reaction kinetics using HPLC.
Step-by-Step Methodology
Objective: To determine the reaction rate of the C3-selective mono-Suzuki coupling of this compound with 4-methoxyphenylboronic acid.
1. Materials and Reagent Preparation:
-
Aryl Halide Stock (A): Accurately weigh this compound (e.g., 272 mg, 1.0 mmol) and an internal standard (e.g., dodecane, 170 mg, 1.0 mmol) into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous toluene. This gives a 0.1 M solution.
-
Boronic Acid Stock (B): Accurately weigh 4-methoxyphenylboronic acid (e.g., 167 mg, 1.1 mmol, 1.1 equiv) into a separate vial.
-
Base: Weigh potassium phosphate (K₃PO₄) (e.g., 425 mg, 2.0 mmol, 2.0 equiv) into the reaction vessel.
-
Catalyst: Use a pre-catalyst like [Pd(P(t-Bu)₃)₂] (e.g., 5.1 mg, 0.01 mmol, 1 mol%).
-
Quench Solution: Prepare a 1:1 mixture of acetonitrile and 0.1 M HCl in a separate vial.
2. Reaction Setup:
-
Causality: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
-
Place a magnetic stir bar and the pre-weighed K₃PO₄ into an oven-dried reaction vial equipped with a septum.
-
Purge the vial with inert gas for 5-10 minutes.
-
Add the pre-weighed boronic acid and catalyst to the vial.
-
Using a gas-tight syringe, add 10.0 mL of the Aryl Halide Stock Solution (A) to the reaction vial.
3. Reaction Execution and Sampling:
-
Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This is t=0.
-
At specified time points (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately inject the aliquot into an HPLC vial containing 1.0 mL of the quench solution. The acid will stop the reaction by protonating the base and deactivating the catalyst.
4. HPLC Analysis:
-
Trustworthiness: A validated HPLC method is crucial. The method must show baseline separation of the starting material, the internal standard, the mono-coupled product, and any potential di-coupled product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detector set to a wavelength where all aromatic species absorb (e.g., 254 nm).
-
Inject the quenched samples. Record the chromatograms and integrate the peak areas for the starting material, product, and internal standard.
5. Data Interpretation:
-
Calculate the response factor of the starting material and product relative to the internal standard using authentic samples.
-
Use the corrected peak areas to determine the concentration of the starting material and product at each time point.
-
Plot the concentration of this compound versus time to visualize the reaction profile.
-
To determine the reaction order and rate constant, plot ln[substrate] vs. time. A linear plot indicates first-order kinetics, where the slope is equal to -k_obs.
This detailed protocol provides a reliable framework for generating high-quality kinetic data, enabling researchers to compare different catalysts, ligands, or conditions authoritatively.
Conclusion and Outlook
This compound presents a compelling case study in physical organic chemistry, where subtle electronic and steric features dictate profound differences in kinetic reactivity. The C3-Br bond is the kinetically preferred site for palladium-catalyzed cross-coupling reactions due to its steric accessibility, a principle that forms the basis for its widespread use in regioselective synthesis. By carefully selecting catalysts, ligands, and reaction conditions, researchers can exploit this kinetic differentiation to achieve high yields of mono-functionalized products, which are valuable intermediates for further elaboration.
The experimental protocols outlined in this guide provide a robust, self-validating framework for researchers to probe these kinetic questions directly. As the demand for increasingly complex and functionally dense molecules grows, a fundamental, data-driven understanding of the kinetics of such foundational building blocks will remain an indispensable tool for innovation in drug discovery and materials science.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-2-fluorobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds are paramount to discovery. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dibromo-2-fluorobenzene, a halogenated aromatic compound. By understanding the chemical principles that underpin these procedures, we can ensure the safety of laboratory personnel and the protection of our environment.
The Critical Importance of Proper Disposal: Understanding the Chemistry
This compound is a halogenated aromatic compound, a class of chemicals that requires stringent disposal protocols.[1] The presence of bromine and fluorine atoms on the benzene ring significantly influences its reactivity and environmental fate.[2] Improper disposal, such as mixing with non-halogenated waste or discarding down the drain, can lead to several hazardous outcomes:
-
Formation of Toxic Byproducts: During incineration, which is a common method for hazardous waste treatment, halogenated compounds can form toxic and persistent byproducts like brominated and fluorinated dioxins and furans if not conducted under specialized, high-temperature conditions with appropriate flue gas scrubbing.[3][4]
-
Corrosion and System Damage: The combustion of halogenated compounds produces acidic gases such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[5] These gases are highly corrosive and can damage standard incinerators and exhaust systems not designed to handle them.
-
Environmental Persistence: Halogenated aromatic compounds are often resistant to natural degradation processes, leading to their persistence in the environment if released.
Therefore, the segregation and proper disposal of this compound are not merely regulatory hurdles but are critical safety and environmental protection measures rooted in chemical principles.
Hazard Profile and Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation | Causes skin irritation.[6] | Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes. |
| Eye Irritation | Causes serious eye irritation.[6] | Chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[6] | Work in a well-ventilated area, preferably a chemical fume hood. |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | Standard laboratory hygiene practices; no eating or drinking in the lab. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation (The "Why" Behind the Separation)
The cardinal rule for the disposal of this compound is its strict segregation as a halogenated organic waste .[7][8] Do not mix it with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).
-
Causality: As previously mentioned, the co-incineration of halogenated and non-halogenated waste streams in standard facilities can lead to the formation of highly toxic byproducts and damage to the equipment. By segregating at the source, we ensure that the waste is directed to a specialized facility capable of handling halogenated compounds safely.[3][9]
Step 2: Waste Collection
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass container.[8]
-
Collect All Contaminated Materials: This includes not only the neat or dissolved this compound but also any contaminated materials such as pipette tips, contaminated gloves, and solvent rinses from glassware.
-
Keep the Container Closed: The waste container should be kept securely closed at all times, except when adding waste.[8] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly and accurately labeled.
-
Use a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.[8]
-
Provide Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., irritant).
-
Step 4: Storage
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be away from general traffic and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Ventilation: The storage area should be well-ventilated.
Step 5: Final Disposal
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Documentation: Ensure that all necessary paperwork, including the hazardous waste tag, is complete and accurate.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by opening sashes in a fume hood.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 1435-54-7: this compound | CymitQuimica [cymitquimica.com]
- 3. norden.org [norden.org]
- 4. nilu.com [nilu.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C6H3Br2F | CID 14071460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




